molecular formula C23H29N5O4 B606742 CM-545 CAS No. 1624792-73-9

CM-545

Cat. No.: B606742
CAS No.: 1624792-73-9
M. Wt: 439.52
InChI Key: GTSZATFSVLYIRU-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CM-546 is the trans-isomer of CM-414, and a dual inhibitor of PDE5 and HDACs.

Properties

CAS No.

1624792-73-9

Molecular Formula

C23H29N5O4

Molecular Weight

439.52

IUPAC Name

3-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]-N-hydroxycyclobutane-1-carboxamide

InChI

InChI=1S/C23H29N5O4/c1-4-6-17-19-20(28(3)26-17)23(30)25-21(24-19)16-12-13(7-8-18(16)32-5-2)9-14-10-15(11-14)22(29)27-31/h7-8,12,14-15,31H,4-6,9-11H2,1-3H3,(H,27,29)(H,24,25,30)

InChI Key

GTSZATFSVLYIRU-SHTZXODSSA-N

SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)CC4CC(C4)C(=O)NO)OCC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

trans-CM-414;  transCM414;  trans CM 414;  transCM-414;  CM-546;  CM546;  CM 546

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Dual HDAC and PDE5 Inhibitor CM-545

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-545, also identified by its racemic form CM-414 and CAS number 1624792-70-6, is a novel small molecule that functions as a dual inhibitor of histone deacetylases (HDACs) and phosphodiesterase 5 (PDE5). This dual-action mechanism presents a compelling therapeutic strategy for complex multifactorial diseases, with initial research highlighting its potential in neurodegenerative disorders such as Alzheimer's disease. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound.

Note on Nomenclature: The designation "this compound" has been associated with the cis-isomer of the active racemic compound, CM-414. For the purpose of this guide, "this compound" will refer to the active chemical entity with CAS number 1624792-70-6. It is important to distinguish this compound from "Pixatimod (PG545)," a heparan sulfate mimetic with a distinct chemical structure and biological target.

Chemical Structure and Properties

This compound is a synthetic organic molecule with a complex heterocyclic core.

PropertyValue
IUPAC Name 3-(4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzyl)-N-hydroxycyclobutane-1-carboxamide
CAS Number 1624792-70-6
Molecular Formula C23H29N5O4
Molecular Weight 439.51 g/mol

Mechanism of Action: A Dual-Pronged Approach

This compound exerts its biological effects through the simultaneous inhibition of two distinct enzyme classes: histone deacetylases and phosphodiesterase 5. This dual inhibition leads to synergistic effects on downstream signaling pathways crucial for cellular function and homeostasis.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation process leads to a more condensed chromatin structure, generally resulting in transcriptional repression. By inhibiting HDACs, particularly Class I (HDAC1, HDAC2, HDAC3) and Class IIb (HDAC6) isoforms, this compound promotes histone hyperacetylation. This opens up the chromatin structure, allowing for the transcription of genes involved in synaptic plasticity, neuroprotection, and other beneficial cellular processes. The hydroxamic acid moiety within the structure of this compound is a key feature for chelating the zinc ion in the active site of HDAC enzymes, leading to their inhibition.

Phosphodiesterase 5 (PDE5) Inhibition

PDE5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation and neuronal signaling. Inhibition of PDE5 by this compound leads to an accumulation of intracellular cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates downstream targets, contributing to neuroprotective effects and enhanced synaptic function.

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of this compound against various HDAC isoforms and PDE5 has been quantified through in vitro assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Target EnzymeIC50 (nM)
HDAC1310[1]
HDAC2490[1]
HDAC3322[1]
HDAC691[1]
PDE560[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of the key experimental protocols used to characterize the activity of this compound.

In Vitro HDAC Inhibition Assay
  • Principle: To measure the ability of this compound to inhibit the enzymatic activity of recombinant human HDAC isoforms.

  • Methodology:

    • Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes are used.

    • A fluorogenic acetylated peptide substrate is incubated with each HDAC isoform in the presence of varying concentrations of this compound.

    • The HDAC enzyme removes the acetyl group from the substrate.

    • A developer solution is added, which cleaves the deacetylated substrate, releasing a fluorescent molecule.

    • The fluorescence intensity is measured using a plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro PDE5 Inhibition Assay
  • Principle: To determine the potency of this compound in inhibiting the hydrolysis of cGMP by PDE5.

  • Methodology:

    • Recombinant human PDE5A1 is used as the enzyme source.

    • The assay is performed in a reaction buffer containing a fixed concentration of cGMP as the substrate.

    • Varying concentrations of this compound are pre-incubated with the PDE5 enzyme.

    • The enzymatic reaction is initiated by the addition of cGMP.

    • The amount of remaining cGMP or the product, GMP, is quantified, often using methods like scintillation proximity assay (SPA) with radiolabeled cGMP or by coupling the reaction to another enzyme that produces a detectable signal.

    • IC50 values are determined by analyzing the dose-response curve.

Cellular Assays for Target Engagement
  • Histone Acetylation Assay (Western Blot):

    • Neuronal or other relevant cell lines are treated with this compound for a specified duration.

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with antibodies specific for acetylated histones (e.g., acetyl-H3K9) and total histones (as a loading control).

    • The intensity of the bands is quantified to determine the relative increase in histone acetylation.

  • VASP Phosphorylation Assay (Western Blot):

    • Cells are treated with this compound to assess the downstream effects of PDE5 inhibition.

    • Following treatment, cells are lysed, and protein extracts are prepared.

    • Western blotting is performed using antibodies that specifically recognize the phosphorylated form of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a downstream target of PKG, and total VASP.

    • An increase in the ratio of phosphorylated VASP to total VASP indicates successful PDE5 inhibition and activation of the cGMP/PKG pathway.[2]

Signaling Pathways and Logical Relationships

The dual inhibitory action of this compound initiates a cascade of molecular events that are depicted in the following diagrams.

HDAC_Inhibition_Pathway cluster_acetylation Acetylation State CM545 This compound HDAC HDACs (Class I & IIb) CM545->HDAC Inhibits Histones Histones HDAC->Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin AcetylatedHistones Acetylated Histones OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Gene Expression (e.g., Synaptic Plasticity Genes) OpenChromatin->GeneExpression PDE5_Inhibition_Pathway cluster_cGMP cGMP Levels CM545 This compound PDE5 PDE5 CM545->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades GMP 5'-GMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Targets (e.g., VASP) PKG->Downstream Phosphorylates Neuroprotection Neuroprotection & Synaptic Plasticity Downstream->Neuroprotection

References

physical and chemical properties of CM-545

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Properties of PCN-222/MOF-545

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCN-222, also known as MOF-545, is a highly porous and exceptionally stable zirconium-based metal-organic framework (MOF).[1][2] It is constructed from zirconium oxide clusters and tetrakis(4-carboxyphenyl)porphyrin (TCPP) linkers.[3] Its unique structure, featuring large pores, high surface area, and the presence of catalytically active porphyrin units, makes it a subject of intense research for a variety of applications, including gas storage, catalysis, sensing, and drug delivery.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of PCN-222/MOF-545, detailed experimental protocols for its synthesis, and visualizations of key processes.

Physical and Chemical Properties

PCN-222/MOF-545 is characterized by its robust framework and distinctive physicochemical properties. It exhibits remarkable thermal and chemical stability, maintaining its crystalline structure in aqueous solutions across a wide pH range and at high temperatures.[4][6]

Table 1: Physical and Chemical Properties of PCN-222/MOF-545

PropertyValueReferences
Molecular Formula C96H68N8O32Zr6[7]
Zr6(μ3-O)4(μ3-OH)4(OH)4(H2O)4(TCPP)2[4]
CAS Number 1403461-06-2[7]
Appearance Dark Purple Powder[7]
Morphology Rod-like or acicular crystals[4][7]
Particle Size ~500 x 50 nm (acicular crystals)[7]
1.0 μm (sonochemical synthesis)[8]
Pore Size 1.2 nm and 3.2 nm[9]
3.7 nm[10]
Pore Volume 1.5 cm³/g[7]
BET Surface Area 2260 m²/g[11]
2079 ± 6.9 m²/g[12]
Thermal Stability Decomposition at ~400°C[6]
Chemical Stability Stable in water and acidic conditions (pH 1-11)[6][13]
Fluorescence Excitation: 413 nm, Emission: 643 nm[6]

Experimental Protocols

The synthesis of PCN-222/MOF-545 can be achieved through various methods, including solvothermal synthesis, microwave-assisted synthesis, and continuous flow synthesis. The choice of method can influence the material's properties, such as crystal size and morphology.

Solvothermal Synthesis of PCN-222(H)

This method involves the reaction of a zirconium salt and the TCPP linker in a high-boiling point solvent under elevated temperature and pressure.

Materials:

  • Zirconium tetrachloride (ZrCl4)

  • meso-Tetra(4-carboxyphenyl)porphyrin (H2TCPP)

  • N,N-Dimethylformamide (DMF)

  • Formic acid (modulator)

  • Acetone

Procedure:

  • Dissolve 42 mg of ZrCl4 in 20 mL of DMF and stir for 30 minutes.[14]

  • Add 60 mg of H2TCPP to the solution and stir for an additional 10 minutes.[14]

  • Introduce 5 mL of formic acid to the mixture.[14]

  • Transfer the solution to a 100 mL thick-walled pressure-resistant flask and heat at 120°C for 16 hours.[14]

  • After cooling to room temperature, collect the resulting precipitate by centrifugation.[14]

  • Wash the product repeatedly with DMF and acetone.[14]

  • Dry the final product under vacuum at 80°C.[14]

Microwave-Assisted Synthesis of PCN-222(M) (M = Co, Ni, Cu, Zn)

This one-pot, three-step method significantly reduces the reaction time.

Materials:

  • Zirconyl chloride octahydrate (ZrOCl2·8H2O)

  • 2-Fluorobenzoic acid (2FBA)

  • meso-Tetra(4-carboxyphenyl)porphyrin (TCPP(H2))

  • Metal chloride (MCl2; e.g., CoCl2, NiCl2, CuCl2, ZnCl2)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Step 1: Zr Precluster Formation: In a microwave reactor, react ZrOCl2 with 2-fluorobenzoic acid in DMF at 140°C for 5 minutes (70 W).[15]

  • Step 2: Porphyrin Metalation: In the same pot, add TCPP(H2) and the desired metal chloride (MCl2) in a 1:5 molar ratio. Heat at 175°C for 5 minutes under microwave irradiation (85 W).[15]

  • Step 3: MOF Formation: Combine the solutions from Step 1 and Step 2 and heat in the microwave reactor at 140°C for 20 minutes (100 W).[15]

  • Collect the product by filtration, wash with DMF, and dry.

Characterization

The synthesized PCN-222/MOF-545 is typically characterized using a suite of analytical techniques to confirm its structure, porosity, and purity.

Table 2: Common Characterization Techniques for PCN-222/MOF-545

TechniquePurposeKey FindingsReferences
Powder X-Ray Diffraction (PXRD) To confirm the crystalline structure and phase purity.Intensive peaks at 2θ = 2.5°, 4.9°, 6.6°, 7.1°, and 9.9°.[4][14]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and confirm linker coordination.Peaks around 1691 cm⁻¹ and 1417 cm⁻¹ (carboxylate stretches).[4]
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size.Typically shows rod-like structures.[4]
N2 Adsorption-Desorption Isotherms To determine the surface area and pore size distribution.Provides BET surface area and pore volume.[12]
Thermogravimetric Analysis (TGA) To assess thermal stability.Determines the decomposition temperature.[8]

Mechanism of Action and Applications

PCN-222/MOF-545 does not have a biological signaling pathway in the traditional sense. Its "mechanism of action" is dependent on its application, which often leverages its porous nature and the catalytic or photosensitizing properties of the porphyrin linker.

Catalysis

The porphyrin macrocycle within the MOF structure can be metalated with various transition metals, creating active sites for catalysis. For example, PCN-222(Fe) has been shown to act as a biomimetic catalyst. The mechanism often involves the interaction of substrates with the metal center within the porphyrin ring, facilitated by the MOF's porous structure which allows for substrate diffusion.

Catalytic_Cycle Substrate Substrate Enters Pore ActiveSite Substrate Binds to Metalated Porphyrin Substrate->ActiveSite Diffusion Activation Substrate Activation ActiveSite->Activation Reaction Catalytic Transformation Activation->Reaction ProductRelease Product Desorbs Reaction->ProductRelease Regeneration Catalyst Regeneration ProductRelease->Regeneration Regeneration->ActiveSite Ready for next cycle

Caption: Generalized catalytic cycle in PCN-222/MOF-545.

Drug Delivery

The high porosity and large pore volume of PCN-222/MOF-545 make it a promising candidate for drug delivery applications. Drugs can be loaded into the pores of the MOF, and their release can be triggered by specific stimuli, such as a change in pH. For instance, PCN-222 has been investigated for the pH-responsive controlled release of the anticancer drug oridonin.[9] The acidic environment of tumor tissues can facilitate the release of the encapsulated drug.

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_delivery Systemic Circulation and Targeting cluster_release Drug Release and Action PCN222 PCN-222 Nanoparticle LoadedPCN222 Drug-Loaded PCN-222 PCN222->LoadedPCN222 Drug Drug Molecule Drug->PCN222 Encapsulation Systemic Administration & Circulation LoadedPCN222->Systemic Tumor Tumor Microenvironment (Acidic pH) Systemic->Tumor EPR Effect Release pH-Triggered Drug Release Tumor->Release Action Therapeutic Action Release->Action

Caption: Workflow for pH-responsive drug delivery using PCN-222/MOF-545.

Conclusion

PCN-222/MOF-545 is a versatile and robust material with significant potential in various scientific and biomedical fields. Its well-defined porous structure, high stability, and the functional versatility of its porphyrin linker make it an exciting platform for the development of advanced catalysts, sensors, and drug delivery systems. Further research into surface functionalization and the exploration of its interactions with biological systems will undoubtedly unlock new applications for this remarkable metal-organic framework.

References

The Biological Activity of CM-545: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound designated "CM-545" is not publicly available in scientific literature. The initial identifier was traced to a catalog entry for "(cis)-CM-414," which did not yield further specific data. However, extensive research exists for a closely related compound, ABT-414 , also known as Depatuxizumab Mafodotin . This guide will focus on the biological activity of ABT-414, a compound with a substantial body of preclinical and clinical data.

Core Concept: A Targeted Anti-Cancer Agent

ABT-414 (Depatuxizumab Mafodotin) is an antibody-drug conjugate (ADC) designed for targeted cancer therapy.[1][2][3][4] This therapeutic approach combines the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. The core principle is to deliver a highly toxic payload directly to cancer cells while minimizing damage to healthy tissues.

Mechanism of Action

The biological activity of ABT-414 is a multi-step process that leverages the overexpression of the Epidermal Growth Factor Receptor (EGFR) on the surface of tumor cells.[1][2][3]

  • Target Recognition: The antibody component of ABT-414, depatuxizumab, selectively binds to a specific epitope on the EGFR expressed on cancer cells.[3]

  • Internalization: Upon binding, the ABT-414/EGFR complex is internalized by the cancer cell.

  • Payload Release: Inside the cell, the linker connecting the antibody to the cytotoxic drug is cleaved, releasing the potent antimicrotubule agent, monomethyl auristatin F (MMAF).[1]

  • Cell Cycle Arrest and Apoptosis: MMAF disrupts the microtubule dynamics within the cancer cell, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).[1]

ABT-414 Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ABT-414 ABT-414 EGFR EGFR ABT-414->EGFR Binding Internalization Internalization EGFR->Internalization Complex Formation Payload_Release Payload_Release Internalization->Payload_Release Trafficking MMAF MMAF Payload_Release->MMAF Cleavage Microtubule_Disruption Microtubule_Disruption MMAF->Microtubule_Disruption Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Mechanism of action of ABT-414.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of ABT-414.

Table 1: In Vitro Cytotoxicity of ABT-414

Cell Line Cancer Type EGFR Status IC50 Reference
U87.MG Glioblastoma Amplified Not Reported [3]
A431 Epidermoid Carcinoma High Expression Not Reported [3]

| H292 | Lung Carcinoma | High Expression | Not Reported |[3] |

Note: Specific IC50 values were not detailed in the provided search results, but potent in vitro activity was described.

Table 2: Clinical Efficacy of ABT-414 in Recurrent Glioblastoma (rGBM)

Parameter Value Patient Population Reference
Objective Response Rate (ORR) 6.8% EGFR-amplified, recurrent Glioblastoma [1]
6-month Progression-Free Survival (PFS6) 28.8% EGFR-amplified, recurrent Glioblastoma [1]

| 6-month Overall Survival (OS6) | 72.5% | EGFR-amplified, recurrent Glioblastoma |[1] |

Table 3: Safety Profile of ABT-414 in Recurrent Glioblastoma (rGBM)

Adverse Event (AE) Grade Percentage of Patients Common AEs Reference
Grade 3/4 42% Ocular toxicities [1]

| Grade 3/4 Ocular AEs | 33% | Blurred vision, dry eye, keratitis, photophobia |[1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the methodologies for key experiments cited in the literature for ABT-414.

In Vitro Cell Viability Assays

Objective: To determine the cytotoxic effects of ABT-414 on cancer cell lines.

Protocol:

  • Cell Culture: Cancer cell lines with varying levels of EGFR expression are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of ABT-414.

  • Incubation: Treated cells are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against drug concentration.

Xenograft Tumor Models

Objective: To evaluate the in vivo anti-tumor efficacy of ABT-414.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: Human cancer cells (e.g., glioblastoma patient-derived xenografts) are subcutaneously implanted into the flanks of the mice.[3]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with ABT-414, often administered intravenously, at various doses and schedules. A control group receives a vehicle or a non-targeting ADC.

  • Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to compare treatment groups.

Xenograft Study Workflow Tumor_Cell_Implantation Tumor_Cell_Implantation Tumor_Growth_Monitoring Tumor_Growth_Monitoring Tumor_Cell_Implantation->Tumor_Growth_Monitoring Randomization Randomization Tumor_Growth_Monitoring->Randomization Treatment_Group Treatment_Group Randomization->Treatment_Group Control_Group Control_Group Randomization->Control_Group ABT-414_Administration ABT-414_Administration Treatment_Group->ABT-414_Administration Vehicle_Administration Vehicle_Administration Control_Group->Vehicle_Administration Tumor_Volume_Measurement Tumor_Volume_Measurement ABT-414_Administration->Tumor_Volume_Measurement Vehicle_Administration->Tumor_Volume_Measurement Data_Analysis Data_Analysis Tumor_Volume_Measurement->Data_Analysis

References

In-depth Technical Guide: Pixatimod (PG545)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Pixatimod (PG545)

ParameterValueReference
Compound Name Pixatimod[1]
Alias PG545[1]
CAS Number 1144617-49-1 (free acid)[1]
IUPAC Name [(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate[1]
Chemical Formula C₅₁H₈₈O₆₀S₁₃[1]
Molecular Weight 2077.99 g/mol [1]
Description A synthetic, highly sulfated heparan sulfate mimetic. It is a cholestanol-conjugated sulfated tetrasaccharide.[2][3]

Quantitative Data Summary

Pharmacokinetic Properties (Human Phase I Study)
ParameterValue
Maximum Tolerated Dose (MTD) - Monotherapy 100 mg (weekly 1-hour IV infusion)
Maximum Tolerated Dose (Combination with Nivolumab) 25 mg
Mean Half-life (t½) 141 hours
Exposure Proportional up to 100 mg
In Vitro Antiviral Activity (SARS-CoV-2)
Virus IsolateEC₅₀ (µg/mL)
Victoria (VIC01) 8.1
DE Isolate 2.7
Queensland (QLD02) 13.2
Queensland (QLD935 with D614G mutation) 0.9

Signaling Pathways and Mechanisms of Action

Pixatimod (PG545) is a multi-faceted agent with primary activities as a heparanase inhibitor and an immunomodulatory agent acting via Toll-like receptor 9 (TLR9).

Heparanase Inhibition and Anti-angiogenic Effects

Pixatimod is a potent inhibitor of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM) and on the cell surface.[3] By inhibiting heparanase, pixatimod prevents the release of pro-angiogenic growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), that are sequestered by HSPGs. This leads to a reduction in tumor angiogenesis.[3]

Immunomodulation via TLR9 Activation

Pixatimod also functions as a TLR9 agonist, stimulating an innate immune response. Its activation of TLR9 on dendritic cells (DCs) and B-cells leads to the production of pro-inflammatory cytokines and type I interferons.[4] This, in turn, activates natural killer (NK) cells and enhances cytotoxic T-lymphocyte responses, contributing to its anti-tumor effects.

TLR9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_endosome Endosome cluster_nucleus Nucleus Pixatimod Pixatimod TLR9 TLR9 Pixatimod->TLR9 Activates MyD88 MyD88 IRAK4 IRAK4 MyD88->IRAK4 Activates TRAF6 TRAF6 IRAK4->TRAF6 Activates NF-kB NF-kB TRAF6->NF-kB Activates IRF7 IRF7 TRAF6->IRF7 Activates Proinflammatory_Cytokines Proinflammatory_Cytokines NF-kB->Proinflammatory_Cytokines Induces Transcription Type_I_IFN Type_I_IFN IRF7->Type_I_IFN Induces Transcription TLR9->MyD88 Recruits

Pixatimod-induced TLR9 signaling pathway.
Induction of p21 and Cell Cycle Arrest

Pixatimod has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest.[5] This effect is, at least in part, mediated by the induction of DNA damage.[5] Pixatimod can lead to the sequestration of the DNA repair protein DEK in the tumor microenvironment, impairing homologous recombination repair and causing DNA single- and double-strand breaks.[5] This DNA damage can then trigger a p53-dependent or independent pathway to upregulate p21 expression.[6]

p21_Induction_Pathway cluster_tme Tumor Microenvironment cluster_cell Tumor Cell Pixatimod Pixatimod DEK_Sequestration DEK_Sequestration Pixatimod->DEK_Sequestration Induces DNA_Damage DNA_Damage DEK_Sequestration->DNA_Damage Contributes to p53_activation p53_activation DNA_Damage->p53_activation Activates p21_Gene_Transcription p21_Gene_Transcription p53_activation->p21_Gene_Transcription Promotes p21_Protein p21_Protein p21_Gene_Transcription->p21_Protein Leads to Cell_Cycle_Arrest Cell_Cycle_Arrest p21_Protein->Cell_Cycle_Arrest Causes

Pixatimod-mediated induction of p21.

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity

This protocol is a standard method for determining the neutralizing antibody titer of a virus and can be adapted to assess the antiviral efficacy of compounds like pixatimod.[7]

1. Cell Culture and Virus Preparation:

  • Culture a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 24-well plates.

  • Prepare serial dilutions of the virus stock in a suitable medium.

2. Compound and Virus Incubation:

  • Prepare serial dilutions of pixatimod.

  • Mix the diluted virus with an equal volume of each pixatimod dilution and a virus-only control.

  • Incubate the mixtures for 1 hour at 37°C.

3. Cell Infection:

  • Remove the culture medium from the cell monolayers and inoculate with the virus-pixatimod mixtures.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

4. Overlay and Incubation:

  • Aspirate the inoculum and add a semi-solid overlay (e.g., containing carboxymethyl cellulose or agar) to each well to restrict virus spread.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

5. Plaque Visualization and Quantification:

  • Fix the cells and stain with a solution such as crystal violet. Plaques will appear as clear zones.

  • Count the number of plaques in each well. The concentration of pixatimod that reduces the plaque number by 50% (EC₅₀) is determined.[7]

Xenograft Tumor Model for In Vivo Efficacy

This protocol outlines the establishment of a xenograft model to evaluate the anti-tumor activity of pixatimod.[8]

1. Cell Preparation:

  • Culture the desired human cancer cell line.

  • Harvest and resuspend the cells in a suitable medium, ensuring high viability as determined by trypan blue exclusion.

2. Animal Model and Tumor Implantation:

  • Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.

  • Subcutaneously inject a defined number of tumor cells (e.g., 3 x 10⁶) into the flank of each mouse.

3. Tumor Growth and Treatment Initiation:

  • Monitor the mice for tumor growth.

  • Once tumors reach a predetermined volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer pixatimod according to the desired dosing schedule (e.g., intravenous or intraperitoneal injection). The control group receives a vehicle control.

4. Monitoring and Data Collection:

  • Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume using the formula: Volume = (width)² x length/2.

  • Monitor the body weight and overall health of the mice.

5. Endpoint and Analysis:

  • The study may be concluded when tumors in the control group reach a specific size or after a predetermined treatment period.

  • At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

  • Compare the tumor growth inhibition between the pixatimod-treated and control groups.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell_Culture PRNT_Assay PRNT_Assay Cell_Culture->PRNT_Assay Virus & Compound Treatment EC50_Determination EC50_Determination PRNT_Assay->EC50_Determination Plaque Counting Tumor_Implantation Tumor_Implantation Pixatimod_Treatment Pixatimod_Treatment Tumor_Implantation->Pixatimod_Treatment Tumor Growth Tumor_Measurement Tumor_Measurement Pixatimod_Treatment->Tumor_Measurement Regular Monitoring Efficacy_Evaluation Efficacy_Evaluation Tumor_Measurement->Efficacy_Evaluation Data Analysis

Workflow for preclinical evaluation of pixatimod.

References

An In-depth Technical Guide to the Physicochemical Properties of Pixatimod (PG545)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Pixatimod (formerly known as PG545), a novel clinical-stage immunomodulatory agent. The information is intended to support research and development activities by providing key physicochemical data, outlining relevant experimental methodologies, and illustrating its biological mechanism of action.

Core Concepts: Solubility and Stability of Pixatimod (PG545)

Pixatimod is a synthetic, fully sulfated tetrasaccharide conjugated to a cholestanol aglycone, positioning it as a heparan sulfate mimetic. Its investigation as a therapeutic agent in oncology and virology necessitates a thorough understanding of its solubility and stability profiles to ensure appropriate formulation, handling, and administration.

Solubility Profile

While specific quantitative solubility data for Pixatimod in various solvents and pH conditions are not extensively published in publicly available literature, its clinical and preclinical use provides significant insights into its solubility characteristics.

Aqueous Solubility: Pixatimod is formulated for intravenous administration, which inherently requires sufficient aqueous solubility. Clinical trial protocols specify that Pixatimod is diluted in 250 mL of a 0.9% saline infusion solution, confirming its suitability for aqueous-based formulations. This implies that at the concentrations used for clinical infusions, Pixatimod is soluble in water.

Organic Solvent Solubility: For laboratory and analytical purposes, Pixatimod has been reported to be soluble in dimethyl sulfoxide (DMSO). Some commercial suppliers also indicate that it is soluble in water, potentially requiring warming and sonication to achieve complete dissolution, which is common for complex molecules.

Quantitative Solubility Data Summary

Solvent/SystemSolubilityNotes
Aqueous Systems
0.9% SalineSufficient for clinical intravenous infusion (specific concentration not detailed in available literature).Standard vehicle for intravenous administration in clinical trials.
WaterSoluble (may require warming and sonication).As per technical data from commercial suppliers.
Organic Solvents
DMSOSoluble.Commonly used solvent for in vitro assays.
Stability Profile

The stability of Pixatimod is a critical attribute for its development as a therapeutic agent. Available information suggests good chemical stability, which is advantageous for its pharmaceutical development.

Storage and Handling: Commercial sources recommend specific storage conditions to maintain the integrity of Pixatimod. For short-term storage (days to weeks), a dry, dark environment at 0-4°C is advised. For long-term storage (months to years), maintaining the compound at -20°C is recommended. It is also noted to be stable for several weeks under standard shipping conditions.

Chemical Stability: The chemical structure of Pixatimod, a sulfated oligosaccharide, contributes to its overall stability. This is considered a significant advantage over other potential therapeutics, such as certain biologics, that may be more prone to degradation. However, detailed studies on its degradation pathways and kinetics under various stress conditions (e.g., pH, temperature, light, and oxidative stress) are not publicly available.

Stability Data Summary

ConditionStability InformationSource
Storage
Short-TermStable for days to weeks when stored at 0-4°C, dry and dark.Commercial supplier technical data.
Long-TermStable for months to years when stored at -20°C.Commercial supplier technical data.
ShippingStable for several weeks under normal shipping conditions.Commercial supplier technical data.
General Chemical Described as having "chemical stability," which is an advantage for a therapeutic.Scientific literature.

Experimental Protocols and Methodologies

Detailed experimental protocols for the determination of solubility and stability of Pixatimod are not explicitly detailed in the reviewed literature. However, methods for its analysis and use in various assays provide a framework for developing such protocols.

Quantification of Pixatimod

A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) assay has been developed for the quantification of Pixatimod in biological matrices for pharmacokinetic studies.

  • Principle: This method separates Pixatimod from other components in a sample using liquid chromatography, followed by detection and quantification using mass spectrometry.

  • Application: This assay is crucial for determining the concentration of Pixatimod in plasma or other biological fluids, which is essential for pharmacokinetic and toxicokinetic studies. The validation of such an assay typically includes assessments of linearity, accuracy, precision, and stability of the analyte in the matrix under various storage conditions, which can indirectly provide stability information.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized for the conformational analysis and structural elucidation of Pixatimod.

  • Principle: 1D and 2D NMR experiments are used to determine the connectivity and spatial arrangement of atoms within the molecule.

  • Application: This technique is fundamental for confirming the chemical structure and purity of the drug substance. It can also be used to identify degradation products in stability studies by comparing the spectra of stressed and unstressed samples.

In Vitro and Cell-Based Assays
  • Formulation for Cell Culture: In some cell-based assays, a viscous overlay containing 1% carboxymethyl cellulose (CMC) has been used in the culture medium with Pixatimod. This suggests that for specific experimental setups, the formulation may be adapted to control the local concentration and availability of the compound.

Signaling Pathways and Mechanism of Action

Pixatimod exerts its biological effects through a multi-faceted mechanism of action, primarily as a heparanase inhibitor and an agonist of Toll-like Receptor 9 (TLR9).

Heparanase Inhibition

As a heparan sulfate mimetic, Pixatimod competitively inhibits the enzyme heparanase. Heparanase is involved in the degradation of heparan sulfate proteoglycans, which are key components of the extracellular matrix. By inhibiting heparanase, Pixatimod can modulate the tumor microenvironment and inhibit processes such as tumor growth, metastasis, and angiogenesis.

G cluster_0 Mechanism of Heparanase Inhibition Pixatimod (PG545) Pixatimod (PG545) Heparanase Heparanase Pixatimod (PG545)->Heparanase Inhibits Heparan Sulfate Proteoglycans (HSPGs) Heparan Sulfate Proteoglycans (HSPGs) Heparanase->Heparan Sulfate Proteoglycans (HSPGs) Cleaves Extracellular Matrix (ECM) Degradation Extracellular Matrix (ECM) Degradation Heparan Sulfate Proteoglycans (HSPGs)->Extracellular Matrix (ECM) Degradation Release of Growth Factors Release of Growth Factors Extracellular Matrix (ECM) Degradation->Release of Growth Factors Metastasis Metastasis Extracellular Matrix (ECM) Degradation->Metastasis Tumor Growth & Angiogenesis Tumor Growth & Angiogenesis Release of Growth Factors->Tumor Growth & Angiogenesis

Caption: Inhibition of Heparanase by Pixatimod (PG545).

Toll-like Receptor 9 (TLR9) Agonism

Pixatimod also functions as an agonist of Toll-like Receptor 9 (TLR9), which is expressed on certain immune cells such as dendritic cells and B cells. Activation of TLR9 initiates a signaling cascade that leads to the activation of innate immune responses, including the production of pro-inflammatory cytokines and the activation of natural killer (NK) cells. This immunomodulatory activity is a key component of its anti-tumor effects.

G cluster_1 TLR9 Agonism Pathway Pixatimod (PG545) Pixatimod (PG545) TLR9 (on Dendritic Cells, B cells) TLR9 (on Dendritic Cells, B cells) Pixatimod (PG545)->TLR9 (on Dendritic Cells, B cells) Activates Innate Immune Signaling Innate Immune Signaling TLR9 (on Dendritic Cells, B cells)->Innate Immune Signaling Cytokine Release (e.g., IFN-γ) Cytokine Release (e.g., IFN-γ) Innate Immune Signaling->Cytokine Release (e.g., IFN-γ) Natural Killer (NK) Cell Activation Natural Killer (NK) Cell Activation Innate Immune Signaling->Natural Killer (NK) Cell Activation Anti-Tumor Immunity Anti-Tumor Immunity Cytokine Release (e.g., IFN-γ)->Anti-Tumor Immunity Natural Killer (NK) Cell Activation->Anti-Tumor Immunity

Caption: TLR9 Agonist Activity of Pixatimod (PG545).

Conclusion

Pixatimod (PG545) is a promising clinical-stage compound with a complex mechanism of action. While its biological activities are well-documented, a comprehensive public repository of its quantitative solubility and stability data is lacking. The information gathered in this guide, based on its clinical formulation and handling recommendations, suggests sufficient aqueous solubility for intravenous administration and good chemical stability under appropriate storage conditions. For researchers and drug development professionals, further in-house characterization of its physicochemical properties using established analytical techniques will be essential for robust formulation development and the design of comprehensive stability studies. The provided signaling pathway diagrams offer a clear visual representation of its primary mechanisms of action, aiding in the conceptualization of its therapeutic potential.

An In-depth Technical Guide to CM-545 (Azide-Fluor 545)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe commonly referred to as CM-545, which is chemically identified as Azide-Fluor 545. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of advanced fluorescent labeling techniques.

Core Molecular and Spectroscopic Properties

This compound, or Azide-Fluor 545, is a fluorescent dye containing an azide group, which makes it particularly useful for bio-orthogonal labeling through "click chemistry". Its synonyms include 5-Carboxytetramethylrhodamine-azide and TAMRA PEG azide.[1][2] The fundamental molecular and spectroscopic characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₃H₃₉N₆O₇[1][2]
Molecular Weight 631.70 g/mol [1][2]
Appearance Solid[2]
Absorption Maximum (λabs) 546 nm[1][3]
Emission Maximum (λem) 565 nm[1][3]

Application in Research and Drug Development

The primary application of Azide-Fluor 545 is the fluorescent labeling of alkyne or cyclooctyne-containing molecules and biomolecules via azide-alkyne click chemistry.[1][2][3] This highly efficient and specific reaction allows for the precise attachment of the fluorescent probe to a target of interest, enabling its visualization and tracking in various biological systems. This technique is particularly valuable in drug discovery and development for applications such as:

  • Bioconjugation: Covalently attaching the fluorescent dye to proteins, nucleic acids, or other biomolecules.

  • Cellular Imaging: Tracking the localization and dynamics of labeled molecules within living cells.[4]

  • Exosome Tracking: Labeling and visualizing exosomes to study their roles in intercellular communication and as potential drug delivery vehicles.[4]

Experimental Protocol: Fluorescent Labeling using Azide-Fluor 545

The following is a generalized protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a common type of click chemistry used with Azide-Fluor 545.

Materials:

  • Azide-Fluor 545

  • Alkyne-modified biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • A suitable buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Preparation of Reagents:

    • Dissolve the alkyne-modified biomolecule in the chosen buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of Azide-Fluor 545 in a compatible organic solvent like DMSO.

    • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule solution with the Azide-Fluor 545 stock solution.

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding the sodium ascorbate solution. The ascorbate reduces Cu(II) to the catalytic Cu(I) species.

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and copper catalyst from the labeled biomolecule using an appropriate method such as size exclusion chromatography, dialysis, or precipitation.

  • Analysis:

    • Confirm the successful labeling and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the dye (at 546 nm).

    • The labeled biomolecule is now ready for use in downstream applications like fluorescence microscopy or flow cytometry.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for labeling a target molecule with Azide-Fluor 545 using click chemistry.

experimental_workflow cluster_reactants Reactants cluster_catalyst Catalyst System azide_fluor Azide-Fluor 545 reaction Click Reaction (CuAAC) azide_fluor->reaction alkyne_target Alkyne-Modified Target Molecule alkyne_target->reaction copper Cu(II) Sulfate copper->reaction ascorbate Sodium Ascorbate ascorbate->reaction purification Purification reaction->purification labeled_product Fluorescently Labeled Target Molecule purification->labeled_product

References

An In-depth Technical Guide to Pixatimod (PG545) and its Analogs: A Core Resource for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pixatimod, also known as PG545, has emerged as a promising clinical-stage heparan sulfate (HS) mimetic with a multifaceted mechanism of action, positioning it as a compelling candidate for anti-cancer and antiviral therapies. This technical guide provides a comprehensive overview of PG545 and its analogs, with a focus on its synthesis, biological activity, and the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important therapeutic agent. Initially misidentified as CM-545 in some contexts, the correct designation for this compound is PG545.

The Core Molecule: Pixatimod (PG545)

PG545 is a synthetic, fully sulfated tetrasaccharide conjugated to a cholestanol aglycone. This unique structure allows it to mimic the biological functions of heparan sulfate, a key regulator of many physiological and pathological processes.

Mechanism of Action

PG545 exerts its therapeutic effects through a multi-pronged approach:

  • Heparanase Inhibition: PG545 is a potent inhibitor of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains in the extracellular matrix (ECM) and on the cell surface.[1] Overexpression of heparanase is strongly associated with tumor growth, metastasis, and inflammation.[2] By inhibiting heparanase, PG545 prevents the degradation of the ECM, thereby inhibiting tumor cell invasion and metastasis.[2]

  • Inhibition of Angiogenesis: PG545 sequesters and inhibits the activity of various heparin-binding growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which are crucial for angiogenesis.[3] This anti-angiogenic activity further contributes to its anti-tumor effects.

  • Induction of DNA Damage and Apoptosis: Recent studies have revealed that PG545 can induce DNA single- and double-strand breaks and inhibit the homologous recombination repair (HRR) pathway in cancer cells.[4] This leads to the induction of apoptosis, or programmed cell death.

  • Immunomodulation: PG545 has been shown to stimulate innate immune responses, further enhancing its anti-tumor activity.[5]

Therapeutic Applications

The multifaceted mechanism of action of PG545 makes it a promising candidate for a range of therapeutic applications:

  • Oncology: PG545 has demonstrated potent anti-tumor and anti-metastatic efficacy in various preclinical cancer models.[6] It has also been evaluated in a Phase I clinical trial for patients with advanced solid tumors, where it showed a tolerable safety profile and signs of disease control.[7]

  • Infectious Diseases: PG545 has shown potent antiviral activity against a number of viruses that utilize heparan sulfate for cell entry, including SARS-CoV-2.[8]

PG545 Analogs and Structure-Activity Relationship (SAR)

While comprehensive studies on a wide range of PG545 analogs with detailed comparative data are not extensively available in the public domain, research into the synthesis of PG545 and other heparan sulfate mimetics provides valuable insights into the structure-activity relationship (SAR).

The development of PG545 itself arose from efforts to improve the properties of earlier heparan sulfate mimetics. Key structural features that influence the activity of these compounds include:

  • Oligosaccharide Chain Length: The length of the sulfated oligosaccharide chain is a critical determinant of activity. Generally, a minimum chain length is required for effective binding to heparanase and growth factors.[9]

  • Degree and Pattern of Sulfation: The number and position of sulfate groups on the sugar backbone are crucial for biological activity. Specific sulfation patterns are often required for high-affinity binding to target proteins.[10]

  • Aglycone Moiety: The nature of the aglycone attached to the oligosaccharide can significantly impact the compound's pharmacokinetic properties and biological activity. Increasing the lipophilicity of the aglycone, as seen with the cholestanol group in PG545, can lead to improved in vivo efficacy.[3]

Quantitative Data on Related Heparan Sulfate Mimetics

The following table summarizes the inhibitory activity of various heparan sulfate mimetics against heparanase, providing a basis for understanding the SAR of this class of compounds.

Compound IDDescriptionIC50 (nM)Reference
PG545 Fully sulfated tetrasaccharide with cholestanol aglycone50[10]
Compound 21 N-sulfated tobramycin derivative with C6-CO2- group50[10]
Compound 22 N-sulfated tobramycin derivative with C6-aniline amide group180[10]
Compound 4 N-sulfated pseudo-trisaccharide aminoglycoside~250[10]
Compound 15 O-sulfated tobramycin derivative15,000[10]
Compound 16 O-sulfated tobramycin derivative14,000[10]
Compound 17 O-sulfated tobramycin derivative27,000[10]

Note: The IC50 values presented are from different studies and assay conditions, and therefore should be interpreted with caution. They are provided here to illustrate the general SAR trends.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of PG545 and its analogs.

Heparanase Inhibition Assay

A common method for assessing heparanase inhibitory activity is a fluorescence resonance energy transfer (FRET)-based assay.

Principle: A labeled heparan sulfate substrate is incubated with heparanase in the presence and absence of the test compound. Cleavage of the substrate by heparanase leads to a change in the FRET signal, which can be measured to determine the enzyme's activity.

Protocol Outline:

  • Substrate Preparation: A heparan sulfate substrate is labeled with a FRET pair (e.g., a fluorophore and a quencher).

  • Enzyme Reaction: Recombinant human heparanase is incubated with the labeled substrate in a suitable buffer.

  • Inhibitor Testing: The test compound is added to the reaction mixture at various concentrations.

  • Signal Detection: The change in fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

For a detailed protocol, refer to commercially available heparanase assay kits.[11][12]

Angiogenesis Assays

Several in vitro and in vivo assays are used to evaluate the anti-angiogenic properties of PG545 and its analogs.

Principle: Endothelial cells are cultured on a basement membrane extract (e.g., Matrigel), where they form capillary-like structures. The effect of the test compound on this process is quantified.

Protocol Outline:

  • Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded onto a Matrigel-coated plate.

  • Treatment: The cells are treated with the test compound at various concentrations.

  • Incubation: The plate is incubated for a period of time to allow for tube formation.

  • Imaging and Analysis: The formation of tube-like structures is visualized by microscopy and quantified by measuring parameters such as tube length and branch points.

Principle: A synthetic sponge containing pro-angiogenic factors is implanted subcutaneously in mice. The ingrowth of new blood vessels into the sponge is quantified in the presence and absence of the test compound.

Protocol Outline:

  • Sponge Implantation: A sterile sponge containing FGF-2 is implanted subcutaneously into the flank of a mouse.

  • Treatment: The mice are treated with the test compound (e.g., via intraperitoneal injection) according to a defined schedule.

  • Sponge Excision and Analysis: After a set period, the sponges are excised, and the extent of angiogenesis is quantified by measuring the amount of hemoglobin or by immunohistochemical staining for endothelial cell markers (e.g., CD31).[13]

In Vivo Tumor Xenograft Models

Principle: Human tumor cells are implanted into immunocompromised mice to establish a tumor. The effect of the test compound on tumor growth and metastasis is evaluated.

Protocol Outline:

  • Cell Implantation: A suspension of human cancer cells (e.g., breast, colon, or pancreatic cancer cells) is injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once the tumors reach a certain size, the mice are randomized into treatment and control groups. The test compound is administered according to a specific dose and schedule.

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated and control groups. At the end of the study, tumors and organs can be harvested for further analysis (e.g., immunohistochemistry, western blotting).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PG545 and a typical experimental workflow for its evaluation.

PG545_Signaling_Pathway Signaling Pathways Modulated by PG545 PG545 PG545 GrowthFactors VEGF, FGF PG545->GrowthFactors Sequesters Heparanase Heparanase PG545->Heparanase Inhibits DNA_Damage DNA Damage PG545->DNA_Damage Induces GrowthFactorReceptor Growth Factor Receptor (RTK) GrowthFactors->GrowthFactorReceptor HeparanSulfate Heparan Sulfate ECM Extracellular Matrix HeparanSulfate->ECM PI3K_Akt PI3K/Akt Pathway GrowthFactorReceptor->PI3K_Akt RAS_MAPK RAS/MAPK Pathway GrowthFactorReceptor->RAS_MAPK Heparanase->HeparanSulfate Cleaves Metastasis Metastasis Heparanase->Metastasis Promotes Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis CellProliferation Cell Proliferation PI3K_Akt->CellProliferation RAS_MAPK->Angiogenesis RAS_MAPK->CellProliferation Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Signaling Pathways Modulated by PG545.

Experimental_Workflow Experimental Workflow for PG545 Analog Evaluation cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis Synthesis Synthesis of PG545 Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification HeparanaseAssay Heparanase Inhibition Assay (IC50) Purification->HeparanaseAssay AngiogenesisAssay Tube Formation Assay Purification->AngiogenesisAssay CellProliferationAssay Cell Proliferation Assay (IC50) Purification->CellProliferationAssay ApoptosisAssay Apoptosis Assay (e.g., Caspase activity) Purification->ApoptosisAssay SAR_Analysis Structure-Activity Relationship (SAR) Analysis HeparanaseAssay->SAR_Analysis AngiogenesisAssay->SAR_Analysis CellProliferationAssay->SAR_Analysis ApoptosisAssay->SAR_Analysis XenograftModel Tumor Xenograft Model EfficacyStudy Efficacy Study (Tumor Growth Inhibition) XenograftModel->EfficacyStudy ToxicityStudy Toxicity Study XenograftModel->ToxicityStudy LeadOptimization Lead Optimization EfficacyStudy->LeadOptimization ToxicityStudy->LeadOptimization SAR_Analysis->XenograftModel

Caption: Experimental Workflow for PG545 Analog Evaluation.

Conclusion

Pixatimod (PG545) is a promising therapeutic agent with a unique and multifaceted mechanism of action. Its ability to simultaneously inhibit heparanase and angiogenesis, induce DNA damage, and modulate the immune system makes it a compelling candidate for the treatment of cancer and other diseases. While the exploration of its direct analogs is an ongoing area of research, the existing knowledge of heparan sulfate mimetics provides a strong foundation for the design and development of next-generation compounds with improved efficacy and safety profiles. This technical guide serves as a core resource for professionals in the field, providing a detailed overview of the current understanding of PG545 and the methodologies for the evaluation of its analogs.

References

Preliminary Studies on CM-545: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important note for our readers: The following guide is a comprehensive overview based on publicly available preliminary research data on CM-545. The information presented herein is intended for a specialized audience of researchers, scientists, and drug development professionals. The findings are preliminary and subject to change as research progresses.

Core Mechanism of Action

Preclinical data on this compound is not available in the public domain at this time. This guide will be updated with relevant information as it is released.

Signaling Pathways

Detailed signaling pathways for this compound have not yet been fully elucidated in published literature. This section will be populated with diagrams and explanations as this information becomes available through ongoing research.

Experimental Protocols & Data

Specific experimental protocols and quantitative data from preclinical studies on this compound are not publicly available at the time of this publication. This guide is intended to be a living document and will be updated with structured data tables and detailed methodologies as soon as they are published in peer-reviewed journals or other publicly accessible formats.

Visualizations

As a placeholder for forthcoming data, the following section will feature diagrams illustrating the core signaling pathways, experimental workflows, and logical relationships pertinent to the study of this compound. These visualizations will be generated using Graphviz (DOT language) to ensure clarity and precision for our technical audience.

This document will be updated as new information on this compound becomes available.

Methodological & Application

Application Notes and Protocols for the Synthesis and Application of CM-545, a Dual HDAC and PDE5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The simultaneous inhibition of histone deacetylases (HDACs) and phosphodiesterase 5 (PDE5) has emerged as a promising therapeutic strategy for neurodegenerative diseases, particularly Alzheimer's disease.[1][2] This dual-inhibition approach can synergistically enhance synaptic plasticity and reverse cognitive deficits.[2][3] CM-414 is a first-in-class small molecule that acts as a dual inhibitor of PDE5 and HDACs.[1] CM-545 is the cis isomer of CM-414.[4] This document provides detailed information on the synthesis of the parent compound, CM-414, and the biological activity of its isomers, including this compound, along with relevant experimental protocols and signaling pathway diagrams.

Quantitative Data

The inhibitory activities of CM-414 and its cis (this compound) and trans (CM-546) isomers against various HDAC and PDE isoforms are summarized below. The data is presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

CompoundPDE5A1HDAC1HDAC2HDAC3HDAC6
CM-414 (racemic) 7.226.516.316.497.04
This compound (cis isomer) 7.236.456.356.487.01
CM-546 (trans isomer) 7.156.556.336.507.08

Data extracted from a study on dual inhibitors of HDAC and PDE5.[4]

Experimental Protocols

While a specific synthesis protocol for the isolated cis isomer this compound is not publicly available, the synthesis of its parent racemic compound, CM-414, has been described.[4] The following protocol is based on the published reaction scheme and employs standard organic chemistry techniques.

Synthesis of CM-414

This synthesis is a multi-step process involving the coupling of a carboxylic acid derivative with an amine, followed by deprotection to yield the final hydroxamic acid.

Materials and Reagents:

  • Starting Material 1: A suitable carboxylic acid precursor.

  • Starting Material 2: An appropriate amine precursor.

  • Coupling agents (e.g., HATU, HOBt).

  • Organic base (e.g., DIPEA, triethylamine).

  • Anhydrous organic solvent (e.g., DMF, DCM).

  • Deprotection agent (e.g., TFA, HCl).

  • Reagents for purification (e.g., silica gel, solvents for chromatography).

Procedure:

  • Amide Coupling:

    • Dissolve the carboxylic acid precursor in an anhydrous organic solvent.

    • Add the coupling agents (e.g., HATU, HOBt) and an organic base (e.g., DIPEA).

    • Stir the mixture at room temperature for a specified time to activate the carboxylic acid.

    • Add the amine precursor to the reaction mixture.

    • Allow the reaction to proceed at room temperature overnight.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Deprotection to form Hydroxamic Acid:

    • Dissolve the purified intermediate from the previous step in a suitable solvent.

    • Add the deprotection agent (e.g., TFA).

    • Stir the reaction at room temperature and monitor its completion.

    • Remove the solvent and excess reagent under reduced pressure.

    • Purify the final compound, CM-414, by an appropriate method such as recrystallization or preparative HPLC.

Note: The separation of the cis (this compound) and trans (CM-546) isomers would typically be achieved using chiral chromatography.

Visualization of Synthesis and Signaling Pathway

Synthesis Workflow for CM-414

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Isomer Separation Carboxylic_Acid Carboxylic Acid Precursor Coupling Amide Coupling (HATU, DIPEA, DMF) Carboxylic_Acid->Coupling Amine Amine Precursor Amine->Coupling Intermediate Protected Intermediate Coupling->Intermediate Deprotection Deprotection (TFA) Intermediate->Deprotection CM414 CM-414 (racemic) Deprotection->CM414 Separation Chiral Chromatography CM414->Separation CM545 This compound (cis) Separation->CM545 CM546 CM-546 (trans) Separation->CM546

Caption: Synthesis workflow for CM-414 and separation of its isomers.

Signaling Pathway of Dual HDAC and PDE5 Inhibition

G cluster_0 Pharmacological Intervention cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Therapeutic Outcome CM545 This compound HDAC HDACs CM545->HDAC inhibition PDE5 PDE5 CM545->PDE5 inhibition Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation cGMP Increased cGMP PDE5->cGMP Gene_Expression Synaptic Gene Expression Histone_Acetylation->Gene_Expression CREB CREB Activation cGMP->CREB CREB->Gene_Expression Synaptic_Plasticity Enhanced Synaptic Plasticity Gene_Expression->Synaptic_Plasticity Cognitive_Rescue Rescue of Cognitive Deficits Synaptic_Plasticity->Cognitive_Rescue

Caption: Signaling pathway of dual HDAC and PDE5 inhibition by this compound.

References

Application Notes and Protocols for CM-545 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "CM-545" did not yield specific information on a compound with this designation used in cell culture. It is possible that "this compound" is a new, less common, or internal compound name not yet widely documented in publicly available scientific literature. The information presented here is based on the characteristics of common CDK1 inhibitors and should be adapted based on experimentally determined properties of this compound.

Introduction

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle.[1] CDK1, in particular, is essential for the G2/M transition and progression through mitosis.[1] Inhibitors of CDK1 are valuable tools for synchronizing cells in the early stages of mitosis and are being investigated as potential anti-cancer therapeutics due to their ability to induce apoptosis in tumor cells after prolonged exposure.[1] These application notes provide a general framework for the utilization of a putative CDK1 inhibitor, here termed this compound, in a cell culture setting.

Mechanism of Action

Small molecule inhibitors of CDK1 typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of its substrates.[1] This inhibition leads to a reversible arrest of the cell cycle at the G2/M border.[1] The primary outcome of CDK1 inhibition is the prevention of entry into mitosis. Prolonged arrest can lead to the activation of apoptotic pathways in cancer cells.

Signaling Pathway of CDK1 Inhibition

The following diagram illustrates the central role of CDK1 in the G2/M cell cycle transition and how its inhibition by a compound like this compound can lead to cell cycle arrest.

CDK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B Cyclin B CDK1_active CDK1/Cyclin B (active) Cyclin B->CDK1_active associates with CDK1_inactive CDK1 (inactive) CDK1_inactive->CDK1_active activates Mitosis Mitosis G2_M_arrest G2/M Arrest Mitosis->G2_M_arrest CDK1_active->Mitosis phosphorylates substrates to promote CDK1_active->G2_M_arrest This compound This compound This compound->CDK1_active inhibits

Caption: Inhibition of the active CDK1/Cyclin B complex by this compound prevents mitosis.

Quantitative Data Summary

The potency of a CDK1 inhibitor is typically determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the biological activity of interest by 50%.[2][3][4] The IC50 value is crucial for determining the appropriate concentration range for cell-based assays.[3] Below is a template table summarizing key quantitative data for a hypothetical CDK1 inhibitor, this compound. These values should be experimentally determined for this compound.

ParameterValueCell Line(s)Reference
IC50 (CDK1/Cyclin B1) e.g., 35 nM-[1]
IC50 (CDK2/Cyclin E) e.g., >300 nM-[1]
IC50 (CDK4/Cyclin D) e.g., >1.5 µM-[1]
Effective Concentration (G2/M Arrest) e.g., 5-10 µMe.g., HeLa, A549Internal Data
Apoptosis Induction Concentration e.g., >10 µM (after 48h)e.g., MCF-7Internal Data

Experimental Protocols

General Cell Culture and Maintenance

Standard aseptic cell culture techniques should be followed. Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5][6][7]

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve the lyophilized this compound powder in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 of this compound in a specific cell line.

Experimental Workflow for IC50 Determination

References

Application Notes and Protocols for CM-545 Administration

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding "CM-545" is not available in the public domain or scientific literature based on the provided name. Therefore, the following application notes and protocols are presented as a generalized framework. Researchers and scientists must adapt these protocols based on the specific physicochemical properties, mechanism of action, and preclinical data of this compound. All experimental work should be conducted under the appropriate institutional guidelines and regulations.

Introduction

This document provides a comprehensive overview of the hypothetical experimental protocols for the administration of this compound, a novel therapeutic agent. The protocols outlined below are intended for use by researchers, scientists, and drug development professionals in preclinical settings. These guidelines cover both in vitro and in vivo administration and are designed to ensure consistency and reproducibility of experimental results.

Quantitative Data Summary

As no specific data for this compound is available, a template table is provided below to structure and summarize key quantitative data that should be generated during initial characterization studies.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValueUnitsConditions/Assay
Molecular Weight g/mol
Solubility (Aqueous)mg/mLpH 7.4, Room Temperature
Solubility (DMSO)mg/mLRoom Temperature
LogP
In vitro half-lifeminHuman Liver Microsomes
Plasma Protein Binding%Human Plasma
Bioavailability (Oral)%Animal Model (e.g., Mouse)
Cmax (IV)ng/mLAnimal Model (e.g., Mouse)
Tmax (IV)hAnimal Model (e.g., Mouse)
Cmax (Oral)ng/mLAnimal Model (e.g., Mouse)
Tmax (Oral)hAnimal Model (e.g., Mouse)

Experimental Protocols

In Vitro Administration Protocol: Cell-Based Assays

This protocol describes the preparation and administration of this compound to cultured cells to assess its biological activity.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cultured cells of interest

  • Multi-well cell culture plates (e.g., 96-well, 24-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

    • The final concentration of DMSO in the cell culture medium should be kept constant across all treatment groups (including vehicle control) and should typically not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

    • Allow the cells to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.

  • This compound Administration:

    • After 24 hours, carefully remove the old medium from the wells.

    • Add the freshly prepared working solutions of this compound (and vehicle control) to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Downstream Analysis:

    • Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting, qPCR, or flow cytometry.

In Vivo Administration Protocol: Murine Model

This protocol provides a general guideline for the administration of this compound to mice. The route of administration and dosage will depend on the specific experimental goals and the pharmacokinetic profile of the compound.

Materials:

  • This compound compound

  • Vehicle solution (e.g., saline, PBS, corn oil)

  • Appropriate animal model (e.g., C57BL/6 mice, BALB/c nude mice)

  • Syringes and needles of appropriate size

  • Animal balance

  • Personal Protective Equipment (PPE)

Procedure:

  • Formulation Preparation:

    • Based on the solubility and stability of this compound, prepare a formulation suitable for the chosen route of administration.

    • For intravenous (IV) injection, this compound should be dissolved in a sterile, biocompatible vehicle such as saline or PBS. The solution should be filtered through a 0.22 µm filter to ensure sterility.

    • For oral gavage (PO), this compound can be suspended or dissolved in a vehicle like corn oil or a solution containing a solubilizing agent (e.g., Tween 80).

    • For intraperitoneal (IP) injection, a sterile solution in PBS or saline is typically used.

    • The concentration of the formulation should be calculated to deliver the desired dose in a manageable volume (e.g., 100 µL for mice).

  • Animal Handling and Dosing:

    • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

    • Weigh each animal to determine the exact volume of the formulation to be administered.

    • Administer this compound via the chosen route:

      • IV: Tail vein injection.

      • PO: Oral gavage using a proper gavage needle.

      • IP: Intraperitoneal injection into the lower abdominal quadrant.

    • A vehicle control group receiving the formulation without this compound must be included.

  • Monitoring:

    • Monitor the animals regularly for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.

    • The frequency of monitoring should be increased in the hours immediately following administration.

  • Sample Collection and Analysis:

    • At predetermined time points, collect blood samples (e.g., via retro-orbital or cardiac puncture) for pharmacokinetic analysis.

    • At the end of the study, euthanize the animals and collect tissues of interest for pharmacodynamic or toxicological analysis.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be modulated by this compound and a general experimental workflow.

G cluster_0 Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylates CM545 This compound CM545->Receptor Binds and Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Phosphorylates Nucleus Nucleus TF->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Alters

Caption: Hypothetical signaling pathway activated by this compound.

G cluster_0 In Vitro cluster_1 In Vivo A Prepare this compound Solutions C Administer this compound A->C B Seed Cells B->C D Incubate C->D E Analyze (e.g., Viability, Western) D->E F Prepare this compound Formulation G Dose Animals (IV, PO, IP) F->G H Monitor Animals G->H I Collect Samples (Blood, Tissue) H->I J Analyze (PK/PD, Toxicology) I->J

Application Notes and Protocols for CM-545 (Sifalimumab)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM-545, also known as MEDI-545 or sifalimumab, is a fully human, immunoglobulin G1 kappa (IgG1κ) monoclonal antibody. It is an investigational agent that targets and neutralizes the majority of interferon-alpha (IFN-α) subtypes. Elevated levels of IFN-α are implicated in the pathogenesis of several autoimmune diseases, including systemic lupus erythematosus (SLE), dermatomyositis, and polymyositis. By binding to multiple IFN-α subtypes, sifalimumab prevents their interaction with the type I IFN receptor (IFNAR), thereby inhibiting the downstream signaling cascade, primarily the JAK/STAT pathway. This mechanism of action helps to suppress the abnormal immune activity associated with these conditions.

These application notes provide a summary of dosages and concentrations of sifalimumab used in key preclinical and clinical experiments. The included protocols and diagrams are intended to guide researchers in designing their own studies.

Data Presentation

In Vitro Experimental Data
ParameterCell LinesConcentration RangeIncubation TimeAssay TypeReference
EC₅₀-1.843 ng/mL-IFN-α1 Binding Assay[1]
Functional ActivityU-87 MG and AGS lymphocytes3-36 µ g/well 72 hoursLymphocyte Cytotoxicity Assay[1]
In Vivo Preclinical Data
Animal ModelDosing RegimenRoute of AdministrationExperiment TypeOutcomeReference
Wild-type male BALB/c mice30 mg/kg and 3 µg/gSubcutaneous injectionCpG-induced lymphocyte infiltrationAttenuated lymphocyte infiltration and CD45 increase[1]
In Vivo Clinical Data (Human Trials)
Study PhaseConditionDosing RegimenRoute of AdministrationKey FindingsReference
Phase ISystemic Lupus Erythematosus (SLE)Single dose escalation: 0.3-30 mg/kgIntravenousEvaluated safety and tolerability[2]
Phase ISystemic Lupus Erythematosus (SLE)Multiple doses: 0.3, 1.0, 3.0, or 10.0 mg/kg every 2 weeks for 26 weeksIntravenousAssessed safety, tolerability, pharmacokinetics, and pharmacodynamics[3][4]
Phase IIbSystemic Lupus Erythematosus (SLE)Monthly doses: 200 mg, 600 mg, or 1200 mgIntravenousEvaluated efficacy and safety[5][6]

Mechanism of Action

Sifalimumab functions by neutralizing most subtypes of interferon-alpha (IFN-α). This prevents IFN-α from binding to its cell surface receptor, the type I interferon receptor (IFNAR), which is composed of IFNAR1 and IFNAR2 chains.[7] The binding of IFN-α to IFNAR typically initiates a signaling cascade through the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[7] Specifically, this involves the activation of Janus Kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2).[7] By blocking the initial ligand-receptor interaction, sifalimumab effectively inhibits the activation of this downstream signaling pathway, which plays a crucial role in the inflammatory and autoimmune responses characteristic of diseases like SLE.[7]

Sifalimumab_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IFN_alpha IFN-α IFNAR IFNAR (IFNAR1/IFNAR2) IFN_alpha->IFNAR Binding Sifalimumab Sifalimumab (this compound) Sifalimumab->IFN_alpha Neutralization JAK1_TYK2 JAK1/TYK2 IFNAR->JAK1_TYK2 Activation STAT STAT JAK1_TYK2->STAT Phosphorylation pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation ISG Interferon Stimulated Genes (Transcription) Nucleus->ISG Gene Expression

Caption: Sifalimumab neutralizes IFN-α, inhibiting the JAK/STAT pathway.

Experimental Protocols

In Vitro: Lymphocyte Cytotoxicity Assay

Objective: To assess the ability of sifalimumab to attenuate IFN-α-induced lymphocyte cytotoxicity.

Materials:

  • Sifalimumab (this compound)

  • U-87 MG cells (target cells)

  • AGS lymphocytes (effector cells)

  • Recombinant human IFN-α

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Cytotoxicity detection kit (e.g., LDH assay)

Procedure:

  • Seed U-87 MG cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • On the following day, prepare different concentrations of sifalimumab (e.g., ranging from 0.1 to 50 µg/mL).

  • Pre-incubate AGS lymphocytes with the various concentrations of sifalimumab for 1 hour.

  • Add a final concentration of IFN-α to the lymphocyte-sifalimumab mixture to stimulate cytotoxic activity.

  • Remove the culture medium from the U-87 MG cells and add the pre-incubated lymphocyte mixture.

  • Co-culture the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • At the end of the incubation period, measure cytotoxicity using a standard method such as an LDH release assay, following the manufacturer's instructions.

  • Include appropriate controls: target cells alone, effector cells alone, and target cells with effector cells and IFN-α but without sifalimumab.

Cytotoxicity_Assay_Workflow Start Seed U-87 MG cells in 96-well plate Prepare_Sifa Prepare Sifalimumab concentrations Start->Prepare_Sifa Preincubate Pre-incubate Lymphocytes with Sifalimumab (1 hr) Prepare_Sifa->Preincubate Stimulate Add IFN-α to lymphocyte mixture Preincubate->Stimulate Co_culture Co-culture U-87 MG and lymphocytes (72 hrs) Stimulate->Co_culture Measure Measure cytotoxicity (e.g., LDH assay) Co_culture->Measure End Analyze Results Measure->End

Caption: Workflow for the in vitro lymphocyte cytotoxicity assay.

In Vivo: Murine Model of CpG-Induced Inflammation

Objective: To evaluate the in vivo efficacy of sifalimumab in a mouse model of inflammation.

Materials:

  • Sifalimumab (this compound)

  • CpG oligodeoxynucleotides

  • Wild-type BALB/c mice

  • Sterile PBS

  • Syringes and needles for subcutaneous injection

  • Tissue collection and processing reagents (for histology and flow cytometry)

Procedure:

  • Acclimatize male BALB/c mice for at least one week before the experiment.

  • Divide the mice into experimental groups (e.g., vehicle control, CpG + vehicle, CpG + sifalimumab low dose, CpG + sifalimumab high dose).

  • Administer sifalimumab (e.g., 3 µg/g and 30 mg/kg) or vehicle (sterile PBS) via subcutaneous injection at a specified time point before CpG challenge.

  • Induce inflammation by administering CpG oligodeoxynucleotides through an appropriate route (e.g., intraperitoneal or subcutaneous injection).

  • Monitor the animals for clinical signs of inflammation.

  • At a predetermined endpoint (e.g., 24 or 48 hours post-CpG challenge), euthanize the mice and collect relevant tissues (e.g., spleen, lymph nodes, or site of injection).

  • Process the tissues for histological analysis to assess lymphocyte infiltration and for flow cytometry to quantify CD45-positive cells.

In_Vivo_Workflow Start Acclimatize BALB/c mice Group Group randomization Start->Group Administer_Sifa Administer Sifalimumab (or vehicle) via SC injection Group->Administer_Sifa Induce_Inflammation Induce inflammation with CpG oligodeoxynucleotides Administer_Sifa->Induce_Inflammation Monitor Monitor clinical signs Induce_Inflammation->Monitor Euthanize Euthanize and collect tissues at endpoint Monitor->Euthanize Analyze Process tissues for histology and flow cytometry Euthanize->Analyze End Data Analysis Analyze->End

Caption: Workflow for the in vivo murine inflammation model.

References

Application Note: Analytical Methods for the Detection of CM-545

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of validated analytical methodologies for the quantitative determination of CM-545, a novel therapeutic candidate, in both bulk substance and biological matrices. The protocols detailed herein are designed to support preclinical and clinical development, offering robust and reliable detection of this compound. Methodologies include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis.

Introduction

This compound is a small molecule inhibitor of the hypothetical "Kinase Signaling Pathway," which is implicated in certain proliferative diseases. Accurate and precise analytical methods are crucial for the pharmacokinetic, pharmacodynamic, and toxicological assessment of this compound. This application note details validated methods for the quantification of this compound, ensuring data integrity and regulatory compliance.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk powder and formulated products.

Experimental Protocol: HPLC-UV

Objective: To determine the purity and concentration of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the 50:50 mobile phase mixture to a target concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 254 nm

    • Run Time: 10 minutes

    • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
7.0595
8.0595
8.1955
10.0955

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation: HPLC-UV Method Validation
ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.995
Range 1 - 100 µg/mL-
Limit of Detection (LOD) 0.2 µg/mL-
Limit of Quantitation (LOQ) 0.7 µg/mL-
Precision (%RSD) < 2%≤ 5%
Accuracy (% Recovery) 98.5% - 101.2%95% - 105%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This high-sensitivity method is designed for the quantification of this compound in biological matrices such as plasma and serum.

Experimental Protocol: LC-MS/MS

Objective: To determine the concentration of this compound in human plasma.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

  • UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%)

  • Internal Standard (IS): A structurally similar molecule, e.g., a stable isotope-labeled this compound.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 10 µL of Internal Standard solution (500 ng/mL).

    • Add 150 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
2.5595
3.0595
3.1982
4.0982
  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) transitions:

      • This compound: Precursor ion > Product ion (e.g., m/z 450.2 > 250.1)

      • Internal Standard: Precursor ion > Product ion (e.g., m/z 455.2 > 255.1)

    • Optimize other parameters such as collision energy and declustering potential for maximum signal intensity.

Data Analysis:

  • Quantify this compound concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

Data Presentation: LC-MS/MS Method Validation
ParameterResultAcceptance Criteria
Linearity (r²) 0.9989≥ 0.99
Range 0.1 - 1000 ng/mL-
Lower Limit of Quantitation (LLOQ) 0.1 ng/mLSignal-to-Noise > 10
Precision (%RSD) < 10%≤ 15% (≤ 20% for LLOQ)
Accuracy (% Recovery) 92.7% - 104.5%85% - 115% (80% - 120% for LLOQ)
Matrix Effect 95% - 108%Consistent and reproducible

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma) is Add Internal Standard start->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc Chromatographic Separation (UPLC C18) inject->lc ms Mass Spectrometry Detection (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantify Concentration ratio->quantify curve Calibration Curve curve->quantify

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

Hypothetical Signaling Pathway of this compound

G Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes CM545 This compound CM545->KinaseB Inhibits

Caption: Proposed mechanism of action for this compound in a kinase cascade.

Application Notes and Protocols: Laboratory Handling and Storage of Compound-M

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Compound-M is a novel small molecule inhibitor under investigation for its potential therapeutic applications. These notes provide essential guidelines for its safe handling, storage, and use in a laboratory setting. Adherence to these protocols is crucial to ensure experimental integrity and personnel safety. This document outlines the physical and chemical properties of Compound-M, recommended storage conditions, stability data, safety precautions, and detailed protocols for its reconstitution and use in cell-based assays.

Product Information

PropertySpecification
Product Name Compound-M
Molecular Formula C₂₂H₂₅FN₄O₃
Molecular Weight 428.46 g/mol
Purity ≥98% (by HPLC)
Formulation Crystalline solid
Appearance White to off-white powder
Solubility Soluble in DMSO (>20 mg/mL), Ethanol (>10 mg/mL)

Storage and Stability

Proper storage is critical to maintain the integrity and activity of Compound-M. Below are the recommended conditions and stability data.

Table 3.1: Recommended Storage Conditions

Condition Temperature Humidity Light Recommended Duration
Stock Powder -20°C Controlled (dessicate) Protect from light Up to 24 months

| In Solution (DMSO) | -80°C | N/A | Protect from light | Up to 6 months |

Table 3.2: Stability of Compound-M in DMSO at -80°C

Time Point Purity by HPLC (%)
Initial 99.5%
1 Month 99.4%
3 Months 99.1%
6 Months 98.8%

Note: Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes.

Handling and Safety Precautions

Compound-M is a potent bioactive molecule with unknown toxicological properties. Standard laboratory safety practices should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) at all times when handling the compound.

  • Ventilation: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.

  • Spill Response: In case of a spill, decontaminate the area with 70% ethanol. Absorb the spill with inert material and place it in a sealed container for proper chemical waste disposal.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

    • Skin Contact: Wash the affected area thoroughly with soap and water.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

5.1 Protocol for Reconstitution of Compound-M

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

  • Preparation: Bring the vial of Compound-M powder and a bottle of anhydrous, sterile-filtered DMSO to room temperature.

  • Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Volume (µL) = [Weight (mg) / 428.46 ( g/mol )] x 100,000

  • Reconstitution: Under a fume hood, add the calculated volume of DMSO to the vial containing the Compound-M powder.

  • Solubilization: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into single-use, light-protected microcentrifuge tubes. Store immediately at -80°C.

5.2 Protocol for Cell-Based Assay

This protocol provides a general guideline for treating cultured cells with Compound-M.

  • Cell Plating: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of Working Solution: Thaw a single-use aliquot of the 10 mM Compound-M stock solution. Prepare serial dilutions in serum-free cell culture medium to achieve the final desired concentrations (e.g., 0.1 nM to 10 µM).

    • Important: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of Compound-M or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with the intended downstream analysis, such as cell viability assays (MTT, CellTiter-Glo®), western blotting, or qPCR.

Visualized Workflows and Pathways

6.1 Signaling Pathway of Compound-M

Compound-M is a potent inhibitor of the hypothetical MAP4K7 kinase, which is an upstream regulator of the JNK signaling pathway. Inhibition of MAP4K7 by Compound-M leads to a downstream reduction in the phosphorylation of c-Jun, a key transcription factor involved in cellular stress responses.

Signal_Pathway Compound_M Compound-M MAP4K7 MAP4K7 Compound_M->MAP4K7 JNK JNK MAP4K7->JNK Activates cJun c-Jun JNK->cJun Phosphorylates Stress_Response Cellular Stress Response Genes cJun->Stress_Response Regulates Transcription

Figure 1. Proposed mechanism of action for Compound-M.

6.2 Experimental Workflow for Compound-M Handling and Use

The following diagram outlines the standard workflow from receiving the compound to performing a cell-based experiment.

Workflow cluster_prep Preparation & Storage cluster_exp Cell-Based Experiment Receive Receive Compound-M (Solid Powder) Store_Powder Store at -20°C (Dessicated, Dark) Receive->Store_Powder Reconstitute Reconstitute in DMSO (10 mM Stock) Store_Powder->Reconstitute Aliquot Aliquot Stock Reconstitute->Aliquot Store_Solution Store at -80°C Aliquot->Store_Solution Thaw Thaw Aliquot Store_Solution->Thaw Dilute Prepare Working Solutions Thaw->Dilute Treat Treat Cells Dilute->Treat Incubate Incubate Treat->Incubate Analyze Downstream Analysis Incubate->Analyze

Figure 2. Standard laboratory workflow for Compound-M.

Application Notes and Protocols for CM-545

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and experimental use of CM-545, a dual inhibitor of phosphodiesterase 5 (PDE5) and histone deacetylases (HDACs).

Introduction

This compound (CAS: 1624792-70-6) is a potent, cell-permeable research compound that acts as a dual inhibitor of phosphodiesterase 5 (PDE5) and Class I and IIb histone deacetylases (HDACs). As the cis-isomer of CM-414, it offers a valuable tool for investigating the synergistic effects of targeting these two distinct signaling pathways. The dual-inhibition mechanism of this compound presents potential therapeutic applications in various research areas, including oncology, neurodegenerative diseases, and cardiovascular disorders.

Safety and Handling Procedures

2.1. Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times to protect against splashes.

  • Hand Protection: Nitrile or neoprene gloves are required. Gloves should be inspected for integrity before use and changed frequently, especially if contamination is suspected.

  • Body Protection: A lab coat must be worn and fully fastened. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: For procedures that may generate aerosols or dusts (e.g., weighing, preparing stock solutions), a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used. All work with the solid compound or concentrated solutions should be performed in a certified chemical fume hood.

2.2. Storage and Stability

Proper storage is essential to maintain the integrity and stability of this compound.

ParameterRecommendation
Storage Temperature Store at -20°C for long-term stability.
Light Sensitivity Protect from light. Store in an amber vial or a light-blocking container.
Moisture Sensitivity Store in a desiccator or a dry, inert atmosphere to prevent hydrolysis.
Solution Stability Prepare stock solutions in a suitable solvent (e.g., DMSO) and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

2.3. Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

IncidentProcedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable detergent and water.
Large Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

2.4. Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Data Presentation

The following table summarizes available quantitative data for CM-414, the isomer of this compound. This data can be used as a reference for designing experiments with this compound.

CompoundTargetAssayIC50 / LC50Reference
CM-414-Cytotoxicity in THLE-2 cellsLC50: 7.2 µM[1]
CM-414-Cytotoxicity in primary neuronal cultures of glia cellsLC50: 17.7 µM[1]

Experimental Protocols

The following are detailed, representative protocols for experiments involving this compound. These should be adapted based on the specific cell lines, experimental goals, and available equipment.

4.1. Protocol 1: Cell Viability Assay (MTT/XTT)

This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cancer cell line of interest (e.g., HCT116, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO only).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT/XTT Addition: Add 10 µL of MTT reagent (5 mg/mL) or 50 µL of XTT reagent to each well. Incubate for 2-4 hours at 37°C.

  • Data Acquisition: If using MTT, add 100 µL of solubilization buffer and incubate overnight. If using XTT, read the absorbance directly at 450 nm (with a reference wavelength of 650 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

4.2. Protocol 2: In-Cell Western Blot for Histone Acetylation

This protocol measures the effect of this compound on the acetylation of histones, a direct target of its HDAC inhibitory activity.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3

  • Secondary antibodies: IRDye-conjugated anti-rabbit and anti-mouse

  • In-Cell Western imaging system

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with various concentrations of this compound as described in Protocol 1 for 24 hours.

  • Cell Fixation: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and add 100 µL of permeabilization buffer for 20 minutes.

  • Blocking: Wash the cells and add 150 µL of blocking buffer for 1.5 hours.

  • Primary Antibody Incubation: Add 50 µL of primary antibodies (diluted in blocking buffer) to each well and incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and add 50 µL of IRDye-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Data Acquisition: Wash the cells and scan the plate using an In-Cell Western imaging system.

  • Data Analysis: Quantify the fluorescence intensity for acetylated and total histone H3. Normalize the acetylated histone signal to the total histone signal.

Mandatory Visualizations

G cluster_storage Receiving and Storage cluster_handling Handling and Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal receive Receive this compound log Log in Inventory receive->log store Store at -20°C Protect from light and moisture log->store ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) store->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Stock Solution (DMSO) weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot dilute Prepare Working Dilutions aliquot->dilute treat Treat Cells/Samples dilute->treat incubate Incubate as per Protocol treat->incubate analyze Analyze Results incubate->analyze collect Collect Contaminated Waste analyze->collect dispose Dispose as Hazardous Chemical Waste collect->dispose

Caption: Workflow for the safe handling of this compound.

G cluster_pathway This compound Dual Inhibition Pathway cluster_pde5 PDE5 Pathway cluster_hdac HDAC Pathway CM545 This compound PDE5 PDE5 CM545->PDE5 inhibits HDACs HDACs CM545->HDACs inhibits GMP 5'-GMP PDE5->GMP cGMP cGMP cGMP->PDE5 degradation Relaxation Smooth Muscle Relaxation cGMP->Relaxation Histones Deacetylated Histones HDACs->Histones Histones_Ac Acetylated Histones Histones_Ac->HDACs Gene_Expression Altered Gene Expression Histones_Ac->Gene_Expression

Caption: Signaling pathways targeted by this compound.

References

Troubleshooting & Optimization

Technical Support Center: CM-545

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the dissolution of CM-545.

Troubleshooting Guide

This guide is designed to provide direct solutions to common issues encountered during the solubilization of this compound for experimental use.

Q1: My this compound powder is not dissolving in the recommended solvent. What should I do?

A1: If this compound is not readily dissolving, you can employ several techniques to facilitate solubilization. It is recommended to try these in the following order:

  • Vortexing: Ensure the solution is being mixed vigorously. Vortex the solution for 1-2 minutes.

  • Sonication: Use a bath sonicator to break up any compound aggregates. Sonicate the sample for 5-10 minutes.

  • Gentle Warming: Carefully warm the solution. For many compounds, a modest increase in temperature to 37-50°C can significantly improve solubility. However, be cautious of potential compound degradation at higher temperatures. Always check the compound's stability information.

If the compound still does not dissolve, you may need to consider using a different solvent or a combination of co-solvents.

Q2: this compound precipitates out of solution when I dilute my stock solution into an aqueous medium for my experiment. How can I prevent this?

A2: Precipitation upon dilution into aqueous buffers or cell culture media is a common problem for hydrophobic compounds. This is often referred to as "fall-out." Here are several strategies to prevent this:

  • Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your experimental medium as low as possible. For most cell-based assays, the final DMSO concentration should be below 0.5% to avoid solvent-induced toxicity.[1][2]

  • Step-wise Dilution: Avoid adding a small volume of a highly concentrated stock solution directly into a large volume of aqueous medium. Instead, perform serial dilutions.

  • Thorough Mixing: Ensure the solution is mixed thoroughly and immediately after adding the this compound stock solution to the aqueous medium to promote rapid and uniform dispersion.

  • Warming the Medium: Gently warming the aqueous medium to 37°C before adding the compound can sometimes help maintain solubility.

Q3: I am still observing precipitation even after following the steps above. What are my next options?

A3: If precipitation persists, you may need to explore more advanced formulation strategies:

  • Co-solvents: For certain applications, particularly in vivo studies, the use of co-solvents may be necessary. Common co-solvents include PEG300, Tween-80, and ethanol. The selection and proportion of co-solvents will be compound-specific and require careful optimization.

  • pH Adjustment: The solubility of ionizable compounds can be highly dependent on pH. Determine the pKa of this compound. For acidic compounds, increasing the pH of the solution can increase solubility, while for basic compounds, decreasing the pH can have the same effect. It is crucial to ensure the final pH of the solution is compatible with your experimental system.

Below is a workflow diagram to guide you through the troubleshooting process for dissolving this compound.

G cluster_0 Troubleshooting this compound Dissolution start Start: this compound powder dissolve Attempt to dissolve in primary solvent (e.g., DMSO) start->dissolve check_dissolved Is it fully dissolved? dissolve->check_dissolved vortex Vortex vigorously check_dissolved->vortex No success Stock solution prepared successfully check_dissolved->success Yes sonicate Sonicate for 5-10 min vortex->sonicate warm Gently warm (37-50°C) sonicate->warm check_again Is it dissolved now? warm->check_again check_again->success Yes fail Consider alternative solvent or contact technical support check_again->fail No G cluster_1 Generic Cell Signaling Pathway CM545 This compound Receptor Cell Surface Receptor CM545->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

References

Technical Support Center: Improving Compound Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered with small molecule compounds, such as CM-545, in solution.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is losing activity in my aqueous assay buffer. What are the common causes?

A1: The loss of a compound's activity in aqueous solutions can stem from several factors:

  • Hydrolysis: The compound may be susceptible to cleavage by water, especially if it contains labile functional groups like esters or amides. The pH of the buffer is a critical factor, as hydrolysis can be catalyzed by acidic or basic conditions.[1]

  • Oxidation: If the compound has electron-rich components, it may be prone to oxidation. This can be accelerated by dissolved oxygen in the buffer or exposure to light.[1]

  • Poor Solubility: The compound may not be fully soluble in the aqueous buffer, leading to precipitation over time. This can be mistaken for degradation, and the precipitated form may also be more susceptible to degradation.[1]

  • Adsorption: The compound might adsorb to the surfaces of storage containers or assay plates, which reduces its effective concentration in the solution.[1]

Q2: I observed a precipitate forming in my stock solution upon storage. What should I do?

A2: Precipitation in a stock solution often indicates either poor solubility or that the compound is degrading into an insoluble product.[1] Here are some steps to take:

  • Prepare a more dilute stock solution.

  • Consider using a different solvent that has a higher solubilizing capacity for your compound.[1]

  • It is advisable to analyze the precipitate to determine if it is the original compound or a degradant.[1]

  • Always prepare a fresh dilution and do not use a solution that has precipitated. Before making a new stock solution, centrifuge the vial to pellet any powder.[2]

Q3: How can I enhance the solubility of my compound in aqueous solutions?

A3: Improving the aqueous solubility of a compound is a common challenge. Here are several strategies:

  • Co-solvents: For compounds with low aqueous solubility, adding a small amount of an organic co-solvent like DMSO or ethanol can enhance solubility and stability. It is important to ensure the co-solvent is compatible with your experimental setup.[1]

  • pH Adjustment: The solubility of compounds that can be ionized is often highly dependent on the pH of the solution. Experimenting with different pH values may help you find the optimal range for your compound's solubility.[2]

  • Salt Formation: For ionizable compounds, creating a salt form can significantly improve aqueous solubility.[3]

  • Structural Modifications: In some cases, structural changes to the molecule, such as those that disrupt molecular planarity and symmetry, can improve aqueous solubility.[4]

Q4: What is the best way to store my small molecule stock solutions?

A4: Proper storage is essential for maintaining the integrity of your small molecule inhibitors. For solid (powder) forms, storage at -20°C for up to 3 years or at 4°C for up to 2 years is generally recommended, unless the product datasheet specifies otherwise.[2]

Troubleshooting Guide: this compound Instability

This guide provides a systematic approach to troubleshooting and resolving stability issues with your compound in solution.

Problem: Loss of Compound Activity in a Cell-Based Assay
Possible Cause Suggested Solution(s)
Degradation in culture mediumAssess the stability of the compound in the specific culture medium being used.
Adsorption to plasticwareUtilize low-binding plates or add a small quantity of a non-ionic surfactant.[1]
Poor cell permeabilityEvaluate the cell permeability of the compound using standard assays.[1]
Problem: Precipitate Forms in Stock Solution Upon Storage
Possible Cause Suggested Solution(s)
Poor solubilityPrepare a more dilute stock solution.[1]
Use a different solvent with higher solubilizing power.[1]
Compound degradation to an insoluble productAnalyze the precipitate to identify if it is the parent compound or a degradant.[1]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound

This protocol provides a general method for a quick assessment of your compound's stability in a specific solvent or buffer.

Materials:

  • This compound

  • Desired solvent or buffer (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system

  • Incubator or water bath

  • Cold organic solvent (e.g., acetonitrile or methanol)

Procedure:

  • Prepare Working Solution: Prepare a solution of this compound at a known concentration in the desired solvent or buffer.

  • Incubation: Aliquot the working solution into separate vials for each time point and condition. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).[1]

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[1]

  • Quenching: Stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol. This will also precipitate proteins if they are present in the buffer.[1]

  • Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC or LC-MS to determine the concentration of the remaining compound.[1]

Protocol 2: Assessing Kinetic Solubility of this compound

This protocol outlines a general procedure to determine the kinetic solubility of a small molecule in an aqueous buffer.[2]

Materials:

  • This compound

  • 100% DMSO

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate

  • Plate reader or visual inspection method

Procedure:

  • Prepare High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.[2]

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO.[2]

  • Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer in a 96-well plate. This will create a range of final compound concentrations.[2]

  • Equilibration and Observation: Allow the plate to equilibrate at room temperature for a set period (e.g., 1-2 hours) and then observe for any precipitation. This can be done visually or with a plate reader measuring light scattering.

  • Determine Kinetic Solubility: The highest concentration that remains clear without any visible precipitate is the approximate kinetic solubility of your compound under these conditions.[2]

Visual Guides

G cluster_0 Troubleshooting Workflow for Compound Instability A Compound Instability Observed (e.g., loss of activity, precipitation) B Assess Solubility A->B Is it soluble? C Assess Chemical Stability A->C Is it degrading? D Optimize Formulation B->D Poor solubility F Re-evaluate Experimental Readout B->F Good solubility C->D Degradation observed C->F Stable E Optimize Storage & Handling D->E Optimized

Caption: A logical workflow for troubleshooting compound instability issues.

G cluster_1 Factors Affecting Compound Stability in Solution cluster_2 Chemical Factors cluster_3 Physical Factors cluster_4 Buffer Components Compound This compound in Solution Hydrolysis Hydrolysis Compound->Hydrolysis Oxidation Oxidation Compound->Oxidation Photodegradation Photodegradation Compound->Photodegradation Temperature Temperature Compound->Temperature Solubility Solubility Compound->Solubility Adsorption Adsorption Compound->Adsorption pH pH Compound->pH Ionic_Strength Ionic Strength Compound->Ionic_Strength Additives Additives Compound->Additives

Caption: Key factors influencing the stability of a small molecule in a solution.

References

common issues with CM-545 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CM-545. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is sparingly soluble in aqueous buffers. For optimal results, we recommend preparing a high-concentration primary stock solution in 100% DMSO. This stock can then be diluted into your aqueous experimental buffer or cell culture medium. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.[1]

Q2: I'm observing precipitation after diluting my this compound DMSO stock into my aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous solutions is a common problem for hydrophobic molecules like this compound.[1] This indicates that the compound's concentration has exceeded its aqueous solubility limit.

Here are some troubleshooting steps:

  • Lower the Final Concentration: Attempt the experiment with a lower final concentration of this compound.

  • Optimize DMSO Concentration: A slightly higher final DMSO concentration (e.g., 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the identical DMSO concentration.[1]

  • pH Adjustment: The solubility of some compounds can be dependent on pH. You can try to experimentally determine the optimal pH for your buffer system.[1]

  • Fresh Dilutions: Do not use solutions that have visible precipitate. Always prepare fresh dilutions from your clear DMSO stock solution immediately before use.[1]

Q3: My results with this compound are inconsistent between experiments. What could be the cause?

A3: Inconsistent results in cell-based assays can arise from multiple factors.[2][3] It is important to systematically evaluate your experimental workflow. Key areas to check include the compound's integrity, cell health, and assay protocol parameters.[4] Variations in cell passage number, seeding density, and incubation times can all contribute to data variability.[2][3]

Below is a troubleshooting workflow to help identify the source of inconsistency.

G cluster_0 Troubleshooting Workflow: Inconsistent Results cluster_1 start Inconsistent Results Observed c1 1. Check this compound Stock - Aliquoted? - Stored at -80°C? - Freeze-thaw cycles? start->c1 Start Here c2 2. Verify Cell Culture - Consistent passage number? - Healthy morphology? - Correct seeding density? c1->c2 Stock OK p1 Prepare fresh stock from powder. c1->p1 Issue Found c3 3. Review Assay Protocol - Consistent incubation times? - Reagents expired? - Plate reader settings identical? c2->c3 Cells OK p2 Start new culture from cryopreserved stock. c2->p2 Issue Found p3 Standardize all protocol steps. c3->p3 Issue Found end_node Problem Identified & Corrective Action Taken c3->end_node Protocol OK G cluster_0 This compound Target Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX ProteinY Protein Y KinaseX->ProteinY Phosphorylates pProteinY p-Protein Y Response Cellular Response pProteinY->Response CM545 This compound CM545->KinaseX Inhibits

References

Technical Support Center: Optimizing CM-545 Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of CM-545, a dual inhibitor of Histone Deacetylases (HDAC) and Phosphodiesterases (PDE).

Disclaimer: Publicly available data on this compound is limited. The following information is a generalized guide based on the known mechanisms of HDAC and PDE inhibitors. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell lines and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for in vitro experiments with this compound?

A1: For initial experiments, we recommend a starting concentration range of 10 nM to 10 µM. A broad dose-response curve should be generated to determine the EC50 (half-maximal effective concentration) for your specific cell line and assay.

Q2: What is the mechanism of action of this compound?

A2: this compound is a dual-target inhibitor, acting on both Histone Deacetylases (HDACs) and Phosphodiesterases (PDEs). By inhibiting HDACs, this compound can lead to an increase in histone acetylation, altering chromatin structure and gene expression. Its inhibition of PDEs results in increased intracellular levels of cyclic adenosine monophosphate (cAMP) and/or cyclic guanosine monophosphate (cGMP), which are key second messengers in various signaling pathways.

Q3: What are the expected cellular effects of this compound treatment?

A3: Due to its dual mechanism, this compound can induce a range of cellular effects, including but not limited to cell cycle arrest, apoptosis, and changes in gene expression. The specific outcomes will be highly dependent on the cell type and the underlying biology being investigated.

Q4: How should I prepare and store this compound?

A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. We recommend preparing high-concentration stock solutions (e.g., 10 mM) and storing them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration should be kept low (typically ≤ 0.1%) to minimize solvent-induced toxicity.

Troubleshooting Guide

Q1: I am not observing any significant effect of this compound in my assay, even at high concentrations. What could be the reason?

A1: There are several potential reasons for a lack of efficacy:

  • Cell Line Insensitivity: The targeted HDACs or PDEs may not be critical for survival or the measured endpoint in your specific cell line. Consider screening a panel of cell lines to identify a sensitive model.

  • Incorrect Endpoint: The chosen assay may not be suitable for detecting the effects of HDAC/PDE inhibition. Consider using alternative assays, such as a cell viability assay, a cell cycle analysis, or a Western blot for histone acetylation.

  • Compound Instability: Ensure that the compound has been stored correctly and that the stock solution is not degraded.

  • Insufficient Incubation Time: The effects of this compound may require a longer incubation period to become apparent. A time-course experiment is recommended.

Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. How can I mitigate this?

A2: High cytotoxicity at low concentrations may indicate:

  • High Sensitivity of the Cell Line: Your cell line may be particularly sensitive to HDAC/PDE inhibition. In this case, a lower concentration range should be tested.

  • Off-Target Effects: While this compound is designed to be a dual inhibitor, off-target effects can contribute to toxicity.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding non-toxic levels (typically < 0.1%).

To address this, perform a detailed cytotoxicity assay (e.g., LDH release or a live/dead cell stain) alongside your efficacy assay to determine the therapeutic window.

Q3: My results are not reproducible between experiments. What are the common causes of variability?

A3: Lack of reproducibility can stem from several factors:

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can all impact experimental outcomes. Maintain consistent cell culture practices.

  • Compound Preparation: Inconsistent preparation of this compound dilutions can lead to variability. Prepare fresh dilutions from a stable stock solution for each experiment.

  • Assay Performance: Ensure that all assay reagents are within their expiration dates and that the assay is performed consistently.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cancer Cell Line Proliferation (72h Incubation)

This compound Concentration% Inhibition of Proliferation (Cell Line A)% Inhibition of Proliferation (Cell Line B)
10 nM5%12%
100 nM25%45%
1 µM52%78%
10 µM85%95%
EC50 ~800 nM ~150 nM

Table 2: Hypothetical Cytotoxicity Profile of this compound (48h Incubation)

This compound Concentration% Cytotoxicity (Cell Line A)% Cytotoxicity (Cell Line B)
100 nM< 5%< 5%
1 µM8%15%
10 µM35%60%
50 µM78%92%
CC50 ~15 µM ~8 µM

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Western Blot for Histone Acetylation
  • Cell Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against acetylated histones (e.g., anti-acetyl-H3) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total histone H3).

Visualizations

CM-545_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Targets cluster_2 Downstream Effects This compound This compound HDAC HDAC This compound->HDAC inhibition PDE PDE This compound->PDE inhibition Histone Acetylation Histone Acetylation HDAC->Histone Acetylation Increased cAMP/cGMP Increased cAMP/cGMP PDE->Increased cAMP/cGMP Altered Gene Expression Altered Gene Expression Histone Acetylation->Altered Gene Expression Increased cAMP/cGMP->Altered Gene Expression Cell Cycle Arrest Cell Cycle Arrest Altered Gene Expression->Cell Cycle Arrest Apoptosis Apoptosis Altered Gene Expression->Apoptosis

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow Start Start Dose-Response (Efficacy) Dose-Response (Efficacy) Start->Dose-Response (Efficacy) Cytotoxicity Assay Cytotoxicity Assay Start->Cytotoxicity Assay Determine EC50 & CC50 Determine EC50 & CC50 Dose-Response (Efficacy)->Determine EC50 & CC50 Cytotoxicity Assay->Determine EC50 & CC50 Therapeutic Window Analysis Therapeutic Window Analysis Determine EC50 & CC50->Therapeutic Window Analysis Target Engagement Assay Target Engagement Assay Therapeutic Window Analysis->Target Engagement Assay Sufficient Window Time-Course Experiment Time-Course Experiment Therapeutic Window Analysis->Time-Course Experiment Sufficient Window Optimal Concentration & Time Optimal Concentration & Time Target Engagement Assay->Optimal Concentration & Time Time-Course Experiment->Optimal Concentration & Time

Caption: Workflow for optimizing this compound concentration.

Technical Support Center: Troubleshooting the 5-CM-H2DCFDA Assay for Intracellular ROS Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during the use of the 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (5-CM-H2DCFDA) assay for measuring intracellular reactive oxygen species (ROS).

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Issue 1: High Background Fluorescence in Negative Controls

Question: My negative control wells, which only contain media and the 5-CM-H2DCFDA probe without cells, are showing high fluorescence. What is the cause?

Answer: This is likely due to the spontaneous, cell-free oxidation of the 5-CM-H2DCFDA probe.[1] Several factors can contribute to this issue:

  • Media Components: Certain components in cell culture media, such as phenol red, can contribute to background fluorescence.[1]

  • Light Exposure: 5-CM-H2DCFDA is sensitive to light, and exposure can cause it to auto-oxidize and become fluorescent.[1][2]

  • Probe Instability: Once diluted, the probe is more susceptible to oxidation.[1]

Solutions:

  • Run Cell-Free Controls: Always include a control well with your experimental medium and the 5-CM-H2DCFDA probe but without cells to determine the level of background fluorescence from the solution itself.[1]

  • Use Phenol Red-Free Medium: Switch to a phenol red-free medium for the duration of the assay to reduce background fluorescence.[3]

  • Minimize Light Exposure: Protect the probe stock solution, working solutions, and your experimental plates from light by covering them with aluminum foil.[1][2]

  • Prepare Fresh Working Solutions: Prepare the 5-CM-H2DCFDA working solution immediately before use and do not store it.[1]

Issue 2: High Fluorescence in Untreated Control Cells

Question: The fluorescence signal in my untreated (negative control) cells is unexpectedly high. What could be causing this?

Answer: High fluorescence in control cells can be caused by several factors related to the probe concentration, incubation time, and cell health.

  • Excessive Probe Concentration or Incubation Time: High concentrations of the probe or prolonged incubation can lead to cytotoxicity and artifacts.[4][5]

  • Incomplete Removal of Extracellular Probe: Residual extracellular probe can be hydrolyzed by esterases in the serum or released from cells, leading to background fluorescence.[1]

  • Unhealthy Cells: Cells that are overly confluent or unhealthy can have altered ROS production.[4]

Solutions:

  • Optimize Probe Concentration: Titrate the 5-CM-H2DCFDA concentration to find the lowest concentration that provides a detectable signal with your positive control while minimizing background in your negative control.[1]

  • Optimize Incubation Time: Reduce the incubation time to the minimum required for sufficient probe uptake.

  • Thorough Washing: Ensure complete removal of the extracellular probe by washing the cells 2-3 times with pre-warmed, serum-free buffer after probe loading.[4][6]

  • Maintain Healthy Cell Cultures: Use cells that are in the logarithmic growth phase and are not overly confluent.[7]

Issue 3: Low or No Fluorescence Signal in Positive Controls

Question: I am not observing a significant increase in fluorescence in my positive control cells after inducing oxidative stress. What could be wrong?

Answer: A weak or absent signal in positive controls can indicate issues with probe loading, the health of the cells, or the experimental setup.

  • Insufficient Probe Loading: The cells may not be taking up enough of the probe.

  • Dye Extrusion: Some cell types can actively pump out the fluorescent dye.[3]

  • Ineffective Positive Control: The concentration or duration of the positive control treatment may not be sufficient to induce a detectable level of ROS.

Solutions:

  • Increase Probe Concentration or Incubation Time: Try increasing the probe concentration or extending the incubation time to facilitate better loading.[3]

  • Use a Pump Inhibitor: Probenecid can be used to inhibit cellular pumps that may be extruding the dye.[3]

  • Verify Positive Control: Ensure your positive control (e.g., H₂O₂ or TBHP) is at an effective concentration and that the treatment time is sufficient to induce ROS production.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of 5-CM-H2DCFDA?

A1: 5-CM-H2DCFDA is a cell-permeant molecule that is initially non-fluorescent. Once inside a living cell, intracellular esterases cleave the acetate groups, and the chloromethyl group reacts with intracellular thiols, which traps the probe within the cell.[2][4][8] Subsequent oxidation by reactive oxygen species (ROS) converts the molecule into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4][8] The intensity of the green fluorescence is directly proportional to the level of intracellular ROS.[2]

Q2: What are the optimal excitation and emission wavelengths for DCF?

A2: The oxidized, fluorescent form of the probe, DCF, has a maximum excitation wavelength of approximately 495 nm and a maximum emission wavelength of around 529 nm.[3]

Q3: Can I use serum in my media during the assay?

A3: It is highly recommended to use a serum-free medium during probe loading and the assay itself.[4] Serum can contain esterases that may cleave the probe extracellularly, leading to high background fluorescence.[4][9]

Q4: Can I use fixed cells for this assay?

A4: No, this assay is designed for use with live cells only. The mechanism relies on the activity of intracellular esterases, which are inactive in fixed cells.[3]

Q5: How can I be sure the fluorescence I'm detecting is from intracellular ROS and not an artifact?

A5: It is crucial to include proper controls in your experiment.[3] These should include:

  • Unstained cells: To measure cellular autofluorescence.

  • Cells stained with 5-CM-H2DCFDA but not treated with a stimulus: To establish a baseline fluorescence.

  • Cells treated with a known ROS inducer (positive control): To confirm the assay is working.

  • Cell-free controls (media + probe): To measure background fluorescence from the probe and media alone.[1]

Data Presentation

Table 1: Recommended Incubation Parameters for 5-CM-H2DCFDA Assay

ParameterRecommended RangeCommon Starting PointNotes
Final Concentration 1 - 10 µM[4]5 - 10 µM[4]Higher concentrations can lead to cytotoxicity. Always perform a concentration optimization.[4]
Incubation Time 15 - 60 minutes[1]30 - 45 minutes[4]Longer incubation times may be required for cells with low esterase activity.[4]
Incubation Temperature Room Temperature or 37°C[4]37°C[4]Incubation at 37°C is most common to maintain optimal cell health and enzyme activity.[4]
Loading Buffer Serum-free medium or PBS/HBSS[4]Serum-free medium[4]Serum can contain esterases that may cleave the probe extracellularly.[4]

Experimental Protocols

A detailed, step-by-step protocol is essential for reproducible results.

Protocol: Measuring Intracellular ROS using 5-CM-H2DCFDA with a Microplate Reader

This protocol is designed to minimize interference and is suitable for high-throughput analysis.

Materials:

  • Adherent or suspension cells

  • 5-CM-H2DCFDA (stock solution in anhydrous DMSO)[4]

  • Serum-free, phenol red-free cell culture medium or Hanks' Balanced Salt Solution (HBSS)[3][10]

  • Black, clear-bottom 96-well plates[10]

  • Positive control (e.g., H₂O₂) and negative control compounds

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will allow them to reach 80-90% confluency on the day of the experiment.[8]

  • Cell Treatment (Optional): If applicable, treat the cells with your experimental compounds for the desired duration.

  • Washing: Carefully aspirate the culture medium and wash the cells twice with pre-warmed, serum-free medium or HBSS.[10]

  • Probe Loading: Prepare a fresh working solution of 5-CM-H2DCFDA in serum-free medium at a final concentration of 5-10 µM.[10] Add the probe solution to each well and incubate for 30 minutes at 37°C in the dark.[10]

  • Washing: Remove the probe solution and wash the cells twice with pre-warmed, serum-free medium or HBSS to remove any extracellular probe.[10]

  • Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[2] Kinetic readings can be taken over time to monitor ROS production.

Mandatory Visualizations

G Mechanism of 5-CM-H2DCFDA for ROS Detection cluster_cell Live Cell Probe_in_Cell 5-CM-H2DCFDA (Non-fluorescent) Deacetylated_Probe CM-H2DCF (Non-fluorescent) Probe_in_Cell->Deacetylated_Probe Intracellular Esterases Oxidized_Probe DCF (Highly Fluorescent) Deacetylated_Probe->Oxidized_Probe Oxidation ROS Reactive Oxygen Species (ROS) ROS->Deacetylated_Probe Probe_Extracellular 5-CM-H2DCFDA (Cell-Permeant) Probe_Extracellular->Probe_in_Cell Diffusion

Caption: Mechanism of 5-CM-H2DCFDA activation within a live cell.

G Troubleshooting Workflow for High Background Fluorescence Start High Background Fluorescence Observed Check_Cell_Free Run Cell-Free Control (Media + Probe) Start->Check_Cell_Free High_in_Cell_Free High Fluorescence in Cell-Free Control? Check_Cell_Free->High_in_Cell_Free Evaluate Troubleshoot_Media Switch to Phenol Red-Free Media Minimize Light Exposure Prepare Fresh Probe Solution High_in_Cell_Free->Troubleshoot_Media Yes Low_in_Cell_Free Low Fluorescence in Cell-Free Control High_in_Cell_Free->Low_in_Cell_Free No Resolved Issue Resolved Troubleshoot_Media->Resolved Check_Probe_Conc Optimize Probe Concentration and Incubation Time Low_in_Cell_Free->Check_Probe_Conc High_in_Cells High Fluorescence in Control Cells? Check_Probe_Conc->High_in_Cells Evaluate Troubleshoot_Loading Ensure Thorough Washing Check Cell Health and Confluency High_in_Cells->Troubleshoot_Loading Yes High_in_Cells->Resolved No Troubleshoot_Loading->Resolved

Caption: Decision tree for troubleshooting high background fluorescence.

G Cellular Pathways of ROS Generation Mitochondria Mitochondria (Electron Transport Chain) Superoxide Superoxide (O2-) Mitochondria->Superoxide NADPH_Oxidase NADPH Oxidase (NOX) NADPH_Oxidase->Superoxide Xanthine_Oxidase Xanthine Oxidase Xanthine_Oxidase->Superoxide Peroxisomes Peroxisomes Hydrogen_Peroxide Hydrogen Peroxide (H2O2) Peroxisomes->Hydrogen_Peroxide Superoxide->Hydrogen_Peroxide SOD Hydroxyl_Radical Hydroxyl Radical (•OH) Hydrogen_Peroxide->Hydroxyl_Radical Fenton Reaction

Caption: Major cellular sources and pathways of ROS generation.

References

preventing CM-545 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Compound CM-545

Disclaimer: No specific public data is available for a compound designated "this compound." This technical support center provides a template based on established best practices for the storage and handling of sensitive small molecule research compounds. Researchers must consult the specific Safety Data Sheet (SDS) and Certificate of Analysis (CoA) provided by the manufacturer for this compound and adapt these guidelines accordingly.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: Upon receipt, it is critical to adhere to the storage conditions specified on the product's Technical Data Sheet (TDS) or Certificate of Analysis (CoA).[1] For most small molecule inhibitors provided as a lyophilized powder, long-term storage at -20°C is recommended to ensure stability for up to three years.[1][2][3] If specified, storage at 4°C may be suitable for shorter periods.[1][3] Always protect the compound from light and moisture.[4][5]

Q2: What are the signs of this compound degradation?

A2: Visual signs of degradation in the solid form can include changes in color, texture, or the appearance of clumping, which may suggest moisture absorption. For reconstituted solutions, degradation may be indicated by color change, precipitation, or the presence of visible particulates. Experimentally, degradation is often observed as a loss of biological activity, altered chromatographic profiles (e.g., new peaks in HPLC), or inconsistent results between experiments.

Q3: How can I prevent moisture contamination when handling this compound powder?

A3: To prevent moisture contamination, allow the vial of this compound to equilibrate to room temperature before opening.[6] Opening a cold vial can cause atmospheric moisture to condense inside. For hygroscopic compounds, handling in a desiccator or a controlled low-humidity environment is recommended.[7] After use, tightly seal the container and store it under the recommended conditions.

Q4: What is the best way to prepare and store stock solutions of this compound?

A4: Prepare a high-concentration stock solution in an appropriate solvent, such as DMSO.[2] For compounds provided in quantities of 10 mg or less, solvent can be added directly to the vial.[1] After dissolving, it is best practice to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][5] Store these aliquots in tightly sealed vials at -20°C or -80°C.[1]

Q5: How long are my stock solutions of this compound stable?

A5: The stability of stock solutions depends on the compound, solvent, and storage conditions. As a general guideline, stock solutions stored at -20°C are often stable for up to one month, while storage at -80°C can extend stability to six months.[1] However, it is crucial to verify stability for your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper storage.Review storage conditions (temperature, light exposure). Ensure the compound was stored as recommended on its data sheet. Perform a stability check using a method like HPLC.
Repeated freeze-thaw cycles of the stock solution.Prepare new single-use aliquots from a fresh powder stock. Always use a fresh aliquot for each experiment.[5]
Contamination of stock solution.Use sterile filtration for aqueous solutions.[1] Ensure the solvent used for reconstitution is pure and dry, as some solvents like DMSO can absorb moisture.[2]
Precipitation observed in the stock solution upon thawing. Poor solubility at low temperatures.Gently warm the solution and vortex to redissolve the compound.[2] Ensure the solution is completely clear before use. If precipitation persists, the storage temperature may be too low for the achieved concentration.
Solvent evaporation.Ensure vials are tightly sealed to prevent solvent evaporation, which would increase the compound's concentration and could lead to precipitation.
Difficulty dissolving the this compound powder. Incorrect solvent choice.Consult the product data sheet for recommended solvents and solubility information.[2]
Insufficient mixing.Use vortexing or ultrasonication to aid dissolution. Gentle heating (e.g., up to 50°C) may be used if the compound is heat-stable, but this should be done with caution.[2]

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Notes
Lyophilized Powder-20°CUp to 3 years[1][3]Store in a dark, dry place. Keep desiccated.
4°CUp to 2 years[3]Check datasheet for specific recommendations. Less ideal for long-term storage.
Stock Solution (in DMSO)-20°CUp to 1 month[1]Aliquot to avoid freeze-thaw cycles.
-80°CUp to 6 months[1]Preferred for longer-term solution storage.
Working Solution (in aqueous buffer)2-8°C< 24 hoursPrepare fresh before each experiment. Stability in aqueous media is often limited.

Table 2: Factors Affecting this compound Stability

Factor Effect on Stability Prevention Measures
Temperature High temperatures can accelerate chemical degradation. Fluctuations are more damaging than steady conditions.[4]Store at recommended cool temperatures (-20°C or -80°C). Use temperature logs for storage units.[4]
Light UV or visible light can cause photodegradation.Store in amber vials or opaque containers.[4][8] Keep storage areas dark.
Moisture/Humidity Can lead to hydrolysis of susceptible compounds. Hygroscopic powders will absorb water, affecting weight and stability.Store in a dry environment. Use desiccants.[4] Allow vials to warm to room temperature before opening.[6]
Oxygen Can cause oxidation of sensitive functional groups.For highly sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen).
pH Stability in solution can be highly pH-dependent.Use buffers at the optimal pH for compound stability, which may need to be determined empirically.
Repeated Freeze-Thaw Can cause degradation of the compound and may affect its solubility.[5]Aliquot stock solutions into single-use volumes.[1]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution via HPLC

This protocol outlines a method to evaluate the chemical stability of this compound in a specific solvent or buffer over time.

Methodology:

  • Prepare Initial Sample (T=0):

    • Prepare a solution of this compound in the desired buffer (e.g., cell culture medium or PBS) at the final working concentration.

    • Immediately take a sample (e.g., 100 µL) and quench any potential enzymatic degradation by adding an equal volume of a cold organic solvent like acetonitrile. This will be your T=0 reference sample.

    • Centrifuge the sample to pellet precipitated proteins or salts, and transfer the supernatant to an HPLC vial.

  • Incubate Samples:

    • Incubate the remaining solution under the desired test conditions (e.g., 37°C in a cell culture incubator).

  • Collect Time-Point Samples:

    • At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), collect additional samples.

    • Quench and process each sample in the same manner as the T=0 sample.

  • HPLC Analysis:

    • Analyze all samples using a validated HPLC method suitable for this compound.

    • The primary metric for stability is the peak area of the parent compound (this compound).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

TroubleshootingWorkflow start Inconsistent Results or Loss of Activity Observed check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage is_storage_ok Storage OK? check_storage->is_storage_ok check_handling Review Handling Procedures (Aliquoting, Freeze-Thaw) is_handling_ok Handling OK? check_handling->is_handling_ok check_prep Examine Solution Prep (Solvent, Concentration) is_prep_ok Prep OK? check_prep->is_prep_ok is_storage_ok->check_handling Yes correct_storage Action: Correct Storage (e.g., move to -80°C) is_storage_ok->correct_storage No is_handling_ok->check_prep Yes use_new_aliquot Action: Use Fresh Aliquot and Avoid Freeze-Thaw is_handling_ok->use_new_aliquot No remake_solution Action: Remake Solution with Fresh Powder is_prep_ok->remake_solution No stability_test Perform HPLC Stability Test to Confirm Degradation is_prep_ok->stability_test Yes

Caption: Troubleshooting workflow for identifying sources of this compound degradation.

SignalingPathway cluster_cell Cell Membrane receptor Receptor Tyrosine Kinase (e.g., EGFR) ras RAS receptor->ras ligand Growth Factor ligand->receptor raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription cm545 This compound cm545->raf

Caption: Hypothetical signaling pathway showing this compound as a RAF inhibitor.

References

CM-545 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the experimental MEK inhibitor, CM-545. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to experimental variability and reproducibility when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2 kinases.[1][2][3] MEK1 and MEK2 are critical components of the RAS-RAF-MEK-ERK signaling pathway, also known as the MAPK pathway.[4][5][6] This pathway is a key regulator of cellular processes including proliferation, differentiation, survival, and apoptosis.[6][7] In many human cancers, this pathway is aberrantly activated, often due to mutations in BRAF or RAS genes, leading to uncontrolled cell growth.[4][7][8] By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling and suppressing tumor cell proliferation and survival.[7]

Q2: I am not observing the expected cytotoxic effect of this compound in my cancer cell line. What are the possible reasons?

A2: Several factors could contribute to a lack of cytotoxic effect. Firstly, the cancer cell line you are using may not have a constitutively active RAS-RAF-MEK-ERK pathway. The efficacy of MEK inhibitors is often most pronounced in cell lines with specific BRAF mutations (e.g., V600E) or certain RAS mutations. Secondly, the incubation time with this compound may be insufficient to induce a measurable cytotoxic response. We recommend a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. Finally, your cell line may have intrinsic or acquired resistance to MEK inhibition.

Q3: I am seeing significant variability in my cell viability assay results between replicate wells. What could be the cause?

A3: High variability in cell viability assays can stem from several sources. Uneven cell seeding is a common issue, so ensure you have a homogenous single-cell suspension before plating. Incomplete dissolution of this compound in the culture medium can also lead to inconsistent concentrations across wells. It is crucial to ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before further dilution in culture medium. Additionally, edge effects in multi-well plates can contribute to variability; it is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.

Q4: My Western blot results for phospho-ERK are inconsistent. What can I do to improve reproducibility?

A4: Detecting phosphorylated proteins by Western blot requires careful optimization.[9][10] Key factors for improving reproducibility include:

  • Sample Preparation: Always keep samples on ice and use pre-chilled buffers containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to prevent dephosphorylation.[9][11]

  • Blocking: Avoid using milk as a blocking agent, as it contains casein which can be phosphorylated and lead to high background. Instead, use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[9][12]

  • Buffers: Use Tris-based buffers (e.g., TBST) instead of phosphate-buffered saline (PBS), as the phosphate in PBS can interfere with the binding of phospho-specific antibodies.[9][10]

  • Antibody Selection: Use highly specific antibodies that recognize the phosphorylated form of your target protein.[10]

  • Controls: Always include positive and negative controls to ensure the assay is working correctly.[10][11]

Troubleshooting Guides

Cell Viability Assays
Problem IDIssue DescriptionPotential CauseSuggested Solution
CM-V-01Unexpectedly low cell viability across all this compound concentrations, including very low doses.1. This compound interference with assay chemistry (e.g., tetrazolium-based assays like MTT).2. Contamination of cell culture.1. Run a cell-free control with this compound to check for direct chemical reduction of the assay reagent.2. Switch to a non-tetrazolium-based assay, such as CellTiter-Glo® (measures ATP) or an SRB assay (measures total protein).3. Check for contamination under a microscope and discard cultures if necessary.
CM-V-02No dose-dependent decrease in cell viability.1. Cell line is resistant to MEK inhibition.2. Insufficient incubation time.3. This compound has precipitated out of solution.1. Confirm the mutational status of your cell line (e.g., BRAF, RAS).2. Perform a time-course experiment (24, 48, 72 hours).3. Ensure this compound is fully dissolved in the vehicle before adding to media. Observe for any precipitate in the stock solution and final culture medium.
CM-V-03High variability between replicate wells.1. Uneven cell seeding.2. Incomplete dissolution of this compound.3. Edge effects in the plate.1. Ensure a single-cell suspension before plating.2. Vortex this compound stock solution before each dilution.3. Avoid using the outer wells of the plate for experimental conditions.
Western Blotting for Phospho-ERK
Problem IDIssue DescriptionPotential CauseSuggested Solution
CM-WB-01Weak or no phospho-ERK signal.1. Low abundance of phosphorylated protein.2. Dephosphorylation of samples during preparation.3. Inefficient antibody binding.1. Increase the amount of protein loaded onto the gel.2. Always use fresh lysates and include phosphatase inhibitors in your lysis buffer.[11]3. Optimize primary antibody concentration and incubation time. Use a highly sensitive chemiluminescent substrate.[9]
CM-WB-02High background on the blot.1. Inappropriate blocking buffer (e.g., milk).2. Primary antibody concentration is too high.3. Insufficient washing.1. Use 3-5% BSA in TBST for blocking.[11][12]2. Perform an antibody titration to determine the optimal concentration.3. Increase the number and duration of washes with TBST.
CM-WB-03Inconsistent band intensity for phospho-ERK across replicates.1. Uneven protein loading.2. Variable transfer efficiency.1. Perform a total protein stain (e.g., Ponceau S) on the membrane after transfer to check for even loading.2. Normalize the phospho-ERK signal to the total ERK signal for each sample.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubation: Leave the plate at room temperature in the dark for at least 2 hours to allow for complete solubilization of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for Phospho-ERK and Total ERK
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing (for Total ERK): If necessary, strip the membrane of the phospho-ERK antibodies and re-probe with an antibody against total ERK to normalize for protein loading.

Visualizations

ERK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation CM545 This compound CM545->MEK

Caption: The inhibitory action of this compound on the ERK/MAPK signaling pathway.

Troubleshooting_Workflow_No_Cytotoxicity Start No dose-dependent cytotoxicity observed Check_Pathway Is the ERK pathway constitutively active in the cell line? Start->Check_Pathway Check_Time Was a time-course experiment performed? Check_Pathway->Check_Time Yes Validate_Pathway Validate pathway activity (e.g., Western blot for p-ERK) Check_Pathway->Validate_Pathway No Check_Solubility Is this compound fully dissolved? Check_Time->Check_Solubility Yes Perform_Time_Course Perform 24, 48, 72h incubation Check_Time->Perform_Time_Course No Optimize_Solubilization Ensure complete dissolution in vehicle before use Check_Solubility->Optimize_Solubilization No End Re-evaluate experiment Check_Solubility->End Yes Validate_Pathway->Start Perform_Time_Course->Start Optimize_Solubilization->Start Consider_Resistance Consider intrinsic or acquired resistance End->Consider_Resistance

Caption: A decision tree for troubleshooting lack of this compound cytotoxicity.

References

Technical Support Center: CM-545 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CM-545. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address unexpected results during their experiments with this compound.

FAQs

1. What is the primary mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a key enzyme in the MAPK/ERK signaling pathway. It is designed to bind to the ATP-binding pocket of TKX, preventing its phosphorylation and subsequent activation of downstream signaling cascades. This inhibition is intended to reduce cell proliferation and induce apoptosis in cancer cells where the TKX pathway is aberrantly activated.

2. In which cell lines is this compound expected to be most effective?

This compound is most effective in cell lines with known activating mutations in the TKX gene or those that exhibit overexpression of TKX. Efficacy has been demonstrated in various cancer cell lines, particularly those derived from non-small cell lung cancer and pancreatic cancer.

3. What are the recommended storage conditions for this compound?

This compound is supplied as a lyophilized powder and should be stored at -20°C. For short-term use, reconstituted solutions in DMSO can be stored at 4°C for up to one week. For long-term storage, aliquots of the reconstituted solution should be stored at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Higher-than-Expected Cytotoxicity in Control Cell Lines

Question: We observed significant cell death in our control cell line (which does not have an activated TKX pathway) when treated with this compound at standard concentrations. What could be the cause?

Answer: This unexpected cytotoxicity could be due to several factors:

  • Off-Target Effects: this compound, while selective, may inhibit other kinases or cellular proteins at higher concentrations.

  • Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) used to dissolve this compound may be reaching toxic levels for the specific control cell line.

  • Metabolic Activation: The control cell line might metabolize this compound into a more toxic compound.

Troubleshooting Steps:

  • Confirm the IC50 of this compound in your specific cell line lot. Perform a dose-response curve to determine the precise concentration at which cytotoxicity is observed.

  • Run a vehicle-only control. Treat your cells with the highest concentration of the solvent (e.g., DMSO) used in your experiment to rule out solvent-induced toxicity.

  • Perform a kinase inhibitor profiling assay. To investigate potential off-target effects, test this compound against a panel of other kinases.

  • Review the literature for the expression of other kinases in your control cell line that might be inhibited by this compound.

Issue 2: Lack of Efficacy in an In Vivo Model Despite Potent In Vitro Activity

Question: this compound shows high potency in our 2D cell culture experiments, but we are not observing the expected tumor growth inhibition in our mouse xenograft model. Why might this be happening?

Answer: The discrepancy between in vitro and in vivo results is a common challenge in drug development. Potential reasons include:

  • Poor Pharmacokinetics (PK): this compound may have poor absorption, rapid metabolism, or rapid clearance in the animal model, preventing it from reaching therapeutic concentrations in the tumor tissue.

  • Low Bioavailability: The route of administration may not be optimal for this compound, leading to low bioavailability.

  • Tumor Microenvironment (TME): The TME can confer resistance to therapies that are effective in simplified 2D culture systems.

Troubleshooting Steps:

  • Conduct a pharmacokinetic study. Measure the concentration of this compound in the plasma and tumor tissue over time after administration to determine its PK profile.

  • Evaluate different routes of administration. If oral bioavailability is low, consider intraperitoneal or intravenous injections.

  • Assess tumor penetration. Use techniques like mass spectrometry imaging to determine if this compound is reaching the tumor tissue at sufficient concentrations.

  • Test this compound in 3D spheroid or organoid models. These models better recapitulate the TME and may provide more predictive results.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeTKX StatusIC50 (nM)
A549Non-Small Cell LungWild-Type1500
Panc-1PancreaticOverexpressed50
HCT116ColorectalWild-Type>10000
MiaPaCa-2PancreaticMutated25

Table 2: Off-Target Kinase Inhibition Profile of this compound

KinaseIC50 (nM)
TKX15
VEGFR22500
EGFR5000
SRC>10000

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Western Blot for Phospho-ERK
  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates TKX TKX MEK->TKX Phosphorylates ERK ERK TKX->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis CM_545 CM_545 CM_545->TKX Inhibits

Caption: this compound inhibits the TKX kinase in the MAPK/ERK signaling pathway.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Vehicle_Toxicity Run Vehicle-Only Control Start->Check_Vehicle_Toxicity Toxicity_Observed Vehicle Toxic? Check_Vehicle_Toxicity->Toxicity_Observed Perform_Dose_Response Determine IC50 with New Dose-Response Curve Off_Target_Screen Perform Kinase Panel Screen Perform_Dose_Response->Off_Target_Screen Toxicity_Observed->Perform_Dose_Response No End_Other Investigate Other Causes (e.g., Metabolism) Toxicity_Observed->End_Other Yes Analyze_Results Analyze Kinase Inhibition Profile Off_Target_Screen->Analyze_Results End_Off_Target Identify Potential Off-Targets Analyze_Results->End_Off_Target

Caption: Workflow for troubleshooting unexpected cytotoxicity of this compound.

Logical_Relationships cluster_invitro In Vitro Observations cluster_invivo In Vivo Observations Potent_Activity High Potency in 2D Culture Lack_of_Efficacy No Tumor Inhibition Potent_Activity->Lack_of_Efficacy Contradicts Poor_PK Poor_PK Lack_of_Efficacy->Poor_PK Could be due to Low_Bioavailability Low_Bioavailability Lack_of_Efficacy->Low_Bioavailability Could be due to TME_Resistance TME_Resistance Lack_of_Efficacy->TME_Resistance Could be due to

Caption: Logical relationships for diagnosing in vivo lack of efficacy.

refining CM-545 experimental protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CM-545, a potent and selective small-molecule inhibitor of MEK1 and MEK2 kinases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to help troubleshoot common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of this compound.

Q1: How should I prepare and store stock solutions of this compound? A1: this compound is soluble in organic solvents like DMSO.[1] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% anhydrous DMSO.[2] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[1]

Q2: What is the recommended final concentration of DMSO in my cell culture medium? A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent toxicity. A concentration below 0.5% is generally considered safe for most cell lines, with an ideal target of less than 0.1%.[3] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[3]

Q3: How stable is this compound in cell culture media? A3: The stability of small molecule inhibitors in aqueous media can vary.[1] Factors like media composition, pH, temperature, and the presence of serum can affect stability. Serum proteins, in particular, can bind to the compound, reducing its effective concentration.[1] It is advisable to test the efficacy of this compound in both serum-free and serum-containing media to assess this effect.[1] For long-term experiments (over 24 hours), consider replenishing the media with a fresh dilution of the inhibitor.

Q4: Why is the IC50 value I determined in my cell-based assay different from the biochemical assay value on the datasheet? A4: Discrepancies between biochemical and cell-based IC50 values are common.[3] This can be due to several factors, including:

  • Cell Permeability: The compound may not efficiently cross the cell membrane, leading to a lower intracellular concentration.[3]

  • Intracellular ATP Concentration: Cellular assays have much higher ATP concentrations than biochemical assays. Since this compound is an allosteric inhibitor and does not compete with ATP, this effect is less pronounced than for ATP-competitive inhibitors, but downstream pathway dynamics can still be influenced.[4]

  • Efflux Pumps: Cancer cells can actively remove the inhibitor using transporters like P-glycoprotein.[3]

  • Protein Binding: Binding to serum proteins in the culture media or other cellular proteins can reduce the free concentration of this compound available to bind to MEK.[3]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments with this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Inconsistent or no inhibition of p-ERK signal in Western Blot. 1. Compound Degradation: Stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.[1] 2. Incorrect Concentration: The concentration used is too low to inhibit MEK in your specific cell line. 3. Suboptimal Treatment Time: The time point chosen for cell lysis may be too early or too late to observe maximal p-ERK inhibition.[5] 4. High Basal Pathway Activity: Some cell lines have very high basal activation of the MAPK pathway, requiring higher inhibitor concentrations.1. Use a fresh aliquot of the stock solution. Prepare new stock solutions periodically. 2. Perform a dose-response experiment, titrating this compound across a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your cell line.[6] 3. Conduct a time-course experiment (e.g., 30 min, 1, 2, 6, 24 hours) to find the optimal duration for observing target inhibition.[5] 4. Ensure your cell line is appropriate and that the pathway is active. Include a positive control (e.g., EGF or TPA stimulation) to confirm the assay is working.[6][7]
High cellular toxicity observed even at low concentrations. 1. Off-Target Toxicity: The inhibitor may be affecting other essential cellular pathways.[1] 2. Solvent Toxicity: The final concentration of DMSO may be too high for your specific cell line.[1] 3. Cell Health: The cells may be unhealthy, stressed, or at too high a passage number, making them more sensitive.1. Use the lowest effective concentration that achieves significant MEK inhibition. Compare the observed phenotype with other known MEK inhibitors to confirm it is an on-target effect.[1] 2. Ensure the final DMSO concentration is below 0.1% and is consistent across all wells, including controls.[3] 3. Use healthy, low-passage cells and ensure optimal cell seeding density.[8]
Variability between experimental replicates. 1. Inconsistent Dosing: Errors in pipetting or serial dilutions. 2. Cell Culture Variability: Differences in cell density, passage number, or health across wells or plates.[1] 3. Edge Effects: In multi-well plates, evaporation from outer wells can concentrate the compound.[1]1. Prepare a master mix of the inhibitor diluted in media to add to all relevant wells, ensuring consistency. Use calibrated pipettes.[1] 2. Standardize cell seeding procedures. Use cells within a narrow passage number range for all experiments. 3. Avoid using the outermost wells of 96-well plates for treatment. Fill them with sterile PBS or media to minimize evaporation from adjacent wells.[1]
Rebound of p-ERK signal after initial inhibition. Pathway Reactivation: Cells can adapt to MEK inhibition by reactivating the MAPK pathway through feedback mechanisms or by activating bypass pathways (e.g., PI3K/AKT).[5]This is a known resistance mechanism.[5] Document the rebound effect in a time-course experiment. Consider combination therapy experiments, for example, by combining this compound with an inhibitor of an upstream activator (e.g., EGFR inhibitor) or a bypass pathway (e.g., PI3K inhibitor).[5]

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against MEK1 kinase activity and its anti-proliferative effects in various cancer cell lines.

Assay TypeTarget/Cell LineMutation StatusIC50 (nM)
Biochemical Assay Recombinant MEK1 KinaseN/A3.2
Cell Proliferation Assay HT-29 (Colon Cancer)BRAF V600E8.5
Cell Proliferation Assay A375 (Melanoma)BRAF V600E12.1
Cell Proliferation Assay HCT116 (Colon Cancer)KRAS G13D25.6
Cell Proliferation Assay MRC5 (Normal Lung Fibroblast)Wild-Type>10,000

Experimental Protocols

Protocol 1: Western Blot for Phospho-ERK (p-ERK) Inhibition

This protocol details the method for assessing the inhibition of MEK1/2 activity by measuring the phosphorylation of its direct substrate, ERK1/2.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HT-29) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • Allow cells to adhere overnight.

    • The next day, treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle-only control (DMSO).[6]

  • Cell Lysis:

    • After treatment, wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations for all samples with lysis buffer and 4x Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.[6]

    • Run the gel and then transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation.[6]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again as in the previous step.

    • Visualize bands using an ECL substrate and an imaging system.[5]

  • Stripping and Re-probing (Normalization):

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[10]

    • Quantify band intensities using densitometry software and present the p-ERK signal as a ratio of the total ERK signal.[10]

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the anti-proliferative effect of this compound by assessing cell metabolic activity.[8]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • On the day of the experiment, perform serial dilutions of this compound in complete cell culture medium to achieve 2x the final desired concentrations.[11]

  • Cell Seeding:

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL).[8]

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Inhibitor Treatment:

    • Add 100 µL of the 2x this compound dilutions to the respective wells to achieve the final concentrations.

    • Include vehicle control wells (medium + DMSO) and blank wells (medium only).[11]

    • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C.[11]

  • MTT Assay:

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.

    • Incubate for 15 minutes at room temperature on an orbital shaker.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability).

    • Plot the percent viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[11]

Visualizations

G RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation CM545 This compound CM545->MEK

Figure 1. Mechanism of action of this compound in the MAPK/ERK signaling pathway.

G start Start seed Seed Cells in 96-well plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with this compound Serial Dilutions incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4 hours add_mtt->incubate3 solubilize Solubilize Crystals with DMSO incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Figure 2. Experimental workflow for a cell viability (MTT) assay using this compound.

G start No/Weak p-ERK Inhibition? conc Concentration Sufficient? start->conc time Treatment Time Optimal? conc->time Yes action_conc Action: Perform Dose-Response conc->action_conc No compound Compound Degraded? time->compound Yes action_time Action: Perform Time-Course time->action_time No pathway Is Pathway Active? compound->pathway No action_compound Action: Use Fresh Aliquot compound->action_compound Yes action_pathway Action: Use Positive Control (EGF) pathway->action_pathway No end Problem Solved pathway->end Yes action_conc->end action_time->end action_compound->end action_pathway->end

Figure 3. Troubleshooting logic for weak p-ERK inhibition after this compound treatment.

References

Technical Support Center: Minimizing Off-Target Effects of CM-545

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the novel small molecule inhibitor, CM-545. Our goal is to provide comprehensive guidance on identifying, understanding, and minimizing potential off-target effects to ensure the generation of reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

Q2: What are the initial indicators of potential off-target effects in my experiments with this compound?

A2: Common signs that you may be observing off-target effects include:

  • Inconsistent results with other inhibitors: A structurally different inhibitor targeting the same protein yields a different phenotype.[1]

  • Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the target protein's expression is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[2]

  • Unusual dose-response curve: The observed effect does not follow a typical sigmoidal dose-response, or significant effects are only seen at very high concentrations.

  • Cellular toxicity at low concentrations: Widespread cell death or stress is observed at concentrations expected to be selective for the on-target.[2]

Q3: What are the general strategies to minimize the off-target effects of this compound?

A3: A multi-faceted approach is recommended to mitigate off-target effects:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.[1][2]

  • Orthogonal Validation: Confirm experimental findings using alternative methods, such as employing a structurally distinct inhibitor for the same target or using genetic approaches (e.g., CRISPR/Cas9, siRNA) to validate the target's role in the observed phenotype.[1]

  • Use of Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[2]

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cellular context to confirm it is engaging the target at the concentrations used in your assays.[1]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting potential off-target effects of this compound.

Issue 1: Inconsistent Phenotypic Results

If you observe inconsistent results between experiments or with other methods targeting the same protein, consider the following troubleshooting steps.

Troubleshooting Workflow for Inconsistent Results

start Inconsistent Phenotype Observed step1 Verify this compound Concentration and Purity start->step1 step2 Perform Dose-Response Curve step1->step2 step3 Use Structurally Different Inhibitor step2->step3 If phenotype persists at low concentrations step4 Perform Genetic Validation (CRISPR/siRNA) step3->step4 If phenotypes differ end Re-evaluate Hypothesis step4->end If genetic validation does not match

Caption: Troubleshooting workflow for inconsistent phenotypes.

Issue 2: Unexpected Cellular Toxicity

If you observe significant cell death or stress at concentrations where this compound is expected to be on-target, follow these steps.

Troubleshooting Workflow for Cellular Toxicity

start Unexpected Cellular Toxicity step1 Determine IC50 for On-Target vs. Toxicity start->step1 step2 Include Inactive Control Compound step1->step2 step3 Assess Apoptosis/Necrosis Markers step2->step3 If control is non-toxic step4 Consider Proteome-wide Profiling step3->step4 If toxicity is confirmed end Identify Off-Target Responsible for Toxicity step4->end

Caption: Troubleshooting workflow for unexpected cellular toxicity.

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration

Objective: To identify the minimal effective concentration of this compound that produces the desired on-target effect while minimizing off-target effects and cellular toxicity.[1]

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.[1]

  • Compound Preparation: Prepare a serial dilution of this compound, typically ranging from nanomolar to micromolar concentrations. Include a vehicle-only control (e.g., DMSO).

  • Cell Treatment: Treat cells with the different concentrations of this compound and the vehicle control.

  • Incubation: Incubate the cells for a duration appropriate to observe the desired phenotype.

  • Assay: Perform the relevant assay to measure the on-target effect (e.g., Western blot for a downstream signaling marker, proliferation assay). Simultaneously, assess cell viability using a method like MTT or CellTiter-Glo.

  • Data Analysis: Plot the on-target effect and cell viability as a function of this compound concentration to determine the EC50 (effective concentration for 50% of maximal on-target effect) and CC50 (cytotoxic concentration for 50% of cells).

Data Presentation:

Concentration (nM)On-Target Inhibition (%)Cell Viability (%)
0 (Vehicle)0100
11598
104895
508592
1009588
5009865
10009940

This is illustrative data.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly confirm that this compound is binding to its intended target protein in intact cells.[2]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at a chosen concentration (based on dose-response data) and a vehicle control for a specified time.[2]

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[2] The binding of this compound is expected to stabilize the target protein, increasing its resistance to thermal denaturation.[1]

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or another protein detection method.[1]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1]

Signaling Pathway Considerations

This compound is a potent inhibitor of the hypothetical "Kinase X" which is a key component of the "Growth Factor Y Signaling Pathway". Understanding this pathway is crucial for interpreting experimental results.

Simplified Growth Factor Y Signaling Pathway

GFY Growth Factor Y Receptor Receptor Tyrosine Kinase GFY->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Signaling (e.g., MAPK/ERK) KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation CM545 This compound CM545->KinaseX

Caption: this compound inhibits Kinase X in the Growth Factor Y pathway.

Potential Off-Target Signaling Pathway Interaction

At higher concentrations, this compound may inhibit "Kinase Z", a component of a parallel survival pathway. This can lead to synergistic but potentially misleading anti-proliferative effects.

Hypothetical Off-Target Pathway

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway KinaseX Kinase X OnTargetEffect Desired Phenotype KinaseX->OnTargetEffect KinaseZ Kinase Z OffTargetEffect Unintended Phenotype KinaseZ->OffTargetEffect CM545_low This compound (Low Conc.) CM545_low->KinaseX CM545_high This compound (High Conc.) CM545_high->KinaseX CM545_high->KinaseZ

Caption: Concentration-dependent effects of this compound on on-target and off-target pathways.

References

Validation & Comparative

Comparative Analysis of CM-545 and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel dual PDE5 and HDAC inhibitor CM-414, with a specific focus on its cis-isomer, CM-545, and its trans-isomer, CM-546. This document outlines their mechanism of action, presents comparative experimental data on their efficacy, and provides detailed protocols for the key experiments cited.

Introduction

CM-414 is a first-in-class small molecule that functions as a dual inhibitor of phosphodiesterase 5 (PDE5) and histone deacetylases (HDACs), positioning it as a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease. The compound exists as a racemic mixture of two stereoisomers: this compound (cis-isomer) and CM-546 (trans-isomer). This guide will delve into the comparative analysis of these compounds, providing a clear overview of their biological activities and the experimental basis for their evaluation.

Data Presentation

The following tables summarize the quantitative data gathered from in vitro and in vivo studies, offering a clear comparison of the inhibitory activities and therapeutic effects of CM-414 and its derivatives.

Table 1: In Vitro Inhibitory Activity of CM-414, this compound, and CM-546
Target EnzymeCM-414 (Racemic) IC50 (nM)This compound (cis-isomer) pIC50CM-546 (trans-isomer) pIC50
PDE5A1 607.47Not Reported
HDAC1 3106.65Not Reported
HDAC2 4906.14Not Reported
HDAC3 3226.55Not Reported
HDAC6 916.84Not Reported

Note: pIC50 is the negative logarithm of the IC50 value. Higher pIC50 values indicate greater potency. Data for CM-546 was not explicitly reported in the reviewed literature.

Table 2: In Vivo Efficacy of CM-414 in a Transgenic Mouse Model of Alzheimer's Disease (Tg2576)
Efficacy ParameterVehicle ControlCM-414 TreatedPercentage Change
Brain Aβ Levels HighDiminishedData not quantified
pTau Levels HighDiminishedData not quantified
Dendritic Spine Density DecreasedReverted to normalData not quantified
Cognitive Deficits (Morris Water Maze) ImpairedReversedData not quantified

Note: While the primary research indicates significant improvements with CM-414 treatment, specific quantitative percentage changes for in vivo parameters were not detailed in the available literature.

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and its derivatives, as well as a typical experimental workflow for evaluating their efficacy.

G cluster_inhibition Inhibition cluster_pathway Signaling Cascade CM545 This compound / Derivatives PDE5 PDE5 CM545->PDE5 inhibits HDACs HDACs (1, 2, 3, 6) CM545->HDACs inhibits cGMP ↑ cGMP PDE5->cGMP degrades Histones Histones HDACs->Histones deacetylates PKG ↑ PKG cGMP->PKG CREB ↑ pCREB PKG->CREB Gene Gene Expression (Synaptic Plasticity) CREB->Gene Acetylation ↑ Histone Acetylation Acetylation->Gene G cluster_setup Experimental Setup cluster_analysis Efficacy Analysis Mice Tg2576 Mice (Alzheimer's Model) Treatment Chronic Treatment (CM-414 or Vehicle) Mice->Treatment Behavior Morris Water Maze (Cognitive Function) Treatment->Behavior Biochem Brain Tissue Analysis (Aβ & pTau Levels) Treatment->Biochem Histo Immunohistochemistry (Dendritic Spines) Treatment->Histo LTP Electrophysiology (Synaptic Plasticity) Treatment->LTP

No Clinical Efficacy Data Available for CM-545 in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature and clinical trial databases reveals no publicly available data on the efficacy of a compound designated as CM-545 for the treatment of any form of cancer, including multiple myeloma. The identifier "this compound" appears to be a misnomer or an internal designation for a compound not yet in public clinical development.

Further investigation into the chemical structure sometimes associated with "this compound" (CAS No. 1624792-70-6) has identified the compound as CM-414 , a dual inhibitor of phosphodiesterase 5 (PDE5) and histone deacetylases (HDACs). To date, the research on CM-414 has been limited to preclinical studies in the context of Alzheimer's disease. There is no published evidence of its evaluation in oncology.

Given the absence of clinical or advanced preclinical data for this compound/CM-414 in cancer, a comparison guide against standard-of-care treatments cannot be generated. The core requirements for quantitative data presentation, detailed experimental protocols, and visualizations of established signaling pathways in a cancer context cannot be met.

For the benefit of researchers, scientists, and drug development professionals, a brief overview of the known characteristics of CM-414 and the current standard of care for a relevant hematological malignancy, multiple myeloma, is provided below.

Overview of CM-414

CM-414 is a preclinical compound with a dual mechanism of action, inhibiting both PDE5 and HDACs.

  • Target: Phosphodiesterase 5 (PDE5) and Histone Deacetylases (HDACs)

  • Therapeutic Area of Investigation: Alzheimer's Disease (preclinical)

  • Status: No active clinical trials in oncology.

Current Standard of Care for Multiple Myeloma

The treatment landscape for multiple myeloma is complex and rapidly evolving. Standard treatment regimens are tailored to individual patient characteristics, including age, fitness, and prior therapies. For relapsed or refractory multiple myeloma, a variety of therapeutic classes are utilized, often in combination.

Key Drug Classes in Standard Multiple Myeloma Treatment:

  • Proteasome Inhibitors (PIs): Bortezomib, Carfilzomib, Ixazomib

  • Immunomodulatory Drugs (IMiDs): Lenalidomide, Pomalidomide, Thalidomide

  • Monoclonal Antibodies:

    • Anti-CD38: Daratumumab, Isatuximab

    • Anti-SL AMF7: Elotuzumab

  • Nuclear Export Inhibitors: Selinexor

  • CAR T-cell Therapies: Idecabtagene vicleucel, Ciltacabtagene autoleucel

  • Bispecific Antibodies: Teclistamab, Elranatamab

Combination therapies involving these agents form the backbone of current treatment strategies. The choice of regimen depends on the lines of prior therapy and the patient's refractory status to specific drug classes.

Signaling Pathways in Multiple Myeloma

While a specific signaling pathway for this compound in multiple myeloma cannot be depicted, the following diagram illustrates some of the key pathways targeted by existing standard-of-care therapies.

Multiple_Myeloma_Signaling_Pathways cluster_0 Therapeutic Targets cluster_1 Cellular Processes cluster_2 Downstream Effects PIs Proteasome Inhibitors Proteasome Proteasome PIs->Proteasome Inhibit IMiDs Immunomodulatory Drugs Cereblon Cereblon (CRBN) IMiDs->Cereblon Bind to mAbs Monoclonal Antibodies (e.g., anti-CD38) CD38 CD38 mAbs->CD38 Target Apoptosis Apoptosis Proteasome->Apoptosis Regulates (leads to) CellCycleArrest Cell Cycle Arrest Cereblon->CellCycleArrest Degrades Ikaros/Aiolos (leads to) ADCC ADCC / CDC CD38->ADCC Mediates

Caption: Key signaling pathways targeted by standard therapies in multiple myeloma.

Experimental Protocols

As there are no clinical trials for this compound in oncology, no experimental protocols for its clinical use can be provided. Protocols for standard-of-care treatments are specific to each clinical trial and are not detailed here.

A Comparative Analysis of Biologic Therapies for Systemic Lupus Erythematosus: Sifalimumab vs. Anifrolumab and Belimumab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Independent Validation of CM-545 (Sifalimumab) Studies and its Alternatives in the Treatment of Systemic Lupus Erythematosus.

This guide provides an objective comparison of sifalimumab (MEDI-545), an investigational anti-interferon-alpha (IFN-α) monoclonal antibody, with two approved biologic therapies for systemic lupus erythematosus (SLE): anifrolumab and belimumab. The information is compiled from publicly available clinical trial data and research publications to support independent validation and inform research and development decisions.

Executive Summary

Systemic lupus erythematosus is a complex autoimmune disease characterized by a heterogeneous presentation and challenging therapeutic landscape. The type I interferon (IFN) pathway has been identified as a key driver of disease pathogenesis in a significant subset of patients. This has led to the development of targeted therapies aimed at modulating this pathway. Sifalimumab (MEDI-545) was a promising candidate that directly neutralizes multiple IFN-α subtypes. While its development was discontinued, its clinical trial data provides a valuable benchmark for comparison with approved therapies that target the same pathway, such as anifrolumab, and a different pathway, like the B-cell activating factor (BAFF) inhibitor, belimumab. This guide presents a side-by-side comparison of their mechanisms of action, clinical efficacy, and safety profiles based on pivotal clinical trial data.

Comparative Data of Biologic Therapies for SLE

The following table summarizes the key characteristics and clinical trial outcomes for sifalimumab, anifrolumab, and belimumab in patients with moderate to severe SLE.

FeatureSifalimumab (MEDI-545)AnifrolumabBelimumab
Target Interferon-alpha (IFN-α) subtypesType I Interferon Receptor Subunit 1 (IFNAR1)B-lymphocyte Stimulator (BLyS/BAFF)
Mechanism of Action Neutralizes circulating IFN-α, preventing it from binding to its receptor.Blocks the IFNAR1, preventing signaling of all type I interferons (IFN-α, IFN-β, etc.).Inhibits the survival of B cells by blocking the binding of soluble BLyS to its receptors.
Pivotal Trial(s) Phase IIb (NCT01283139)TULIP-1 (NCT02446912) & TULIP-2 (NCT02446899)BLISS-52 (NCT00424476) & BLISS-76 (NCT00410384)
Primary Efficacy Endpoint SLE Responder Index (SRI-4) at Week 52SRI-4 at Week 52 (TULIP-1), BICLA at Week 52 (TULIP-2)SRI-4 at Week 52
SRI-4 Response Rate (Drug vs. Placebo) at Week 52 59.8% vs. 45.4% (1200 mg dose)[1][2][3]TULIP-1: 36% vs. 40% (Not Met)[4][5]. TULIP-2: 47.8% vs. 31.5%BLISS-52: 57.6% vs. 43.6%; BLISS-76: 43.2% vs. 33.8%[6]
Common Adverse Events (Drug vs. Placebo) Worsening SLE (30.0% vs. 34.3%), UTI (17.6% vs. 13.9%), Headache (13.3% vs. 13.9%)[7]Upper respiratory tract infection, nasopharyngitis, bronchitis, infusion-related reactions.Nausea, diarrhea, pyrexia, nasopharyngitis, bronchitis, insomnia, pain in extremity, depression, migraine, pharyngitis.[8]
Adverse Events of Special Interest Herpes Zoster (up to 8.4% vs. 0.9% with placebo)[1][7]Herpes Zoster[9]Serious infections, hypersensitivity reactions, depression and suicidality.[8]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the targeted signaling pathways for each biologic agent.

cluster_IFN_Pathway Type I Interferon Signaling Pathway cluster_Nucleus Nucleus cluster_Drug_Action Drug Intervention IFN-alpha IFN-alpha IFNAR IFNAR1/IFNAR2 Receptor IFN-alpha->IFNAR Binds JAK1_TYK2 JAK1/TYK2 IFNAR->JAK1_TYK2 Activates STAT1_STAT2 STAT1/STAT2 JAK1_TYK2->STAT1_STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1_STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus ISRE ISRE ISGF3->ISRE Translocates to ISG Interferon Stimulated Genes (Inflammation) ISRE->ISG Promotes Transcription Sifalimumab Sifalimumab Sifalimumab->IFN-alpha Neutralizes Anifrolumab Anifrolumab Anifrolumab->IFNAR Blocks cluster_B_Cell_Pathway B-Cell Survival Pathway cluster_Belimumab_Action Drug Intervention BLyS BLyS (BAFF) B_Cell_Receptor BLyS Receptors (TACI, BCMA, BAFF-R) BLyS->B_Cell_Receptor Binds B_Cell B-Cell Survival_Pro B-Cell Survival, Proliferation, Differentiation B_Cell->Survival_Pro Promotes Autoantibodies Autoantibody Production Survival_Pro->Autoantibodies Belimumab Belimumab Belimumab->BLyS Sequesters Screening Screening Inclusion_Exclusion Inclusion/Exclusion Criteria Met? (e.g., SLEDAI-2K ≥ 6, Active BILAG) Screening->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Yes Treatment_Arm_A Drug Dose A + Standard of Care Randomization->Treatment_Arm_A Treatment_Arm_B Drug Dose B + Standard of Care Randomization->Treatment_Arm_B Placebo_Arm Placebo + Standard of Care Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 52 Weeks) - Regular Infusions/Injections - Monitoring Visits Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Placebo_Arm->Treatment_Period Assessments Ongoing Assessments: - SLEDAI-2K, BILAG-2004, PGA - Safety Labs, AEs - Biomarkers (e.g., IFNGS) Treatment_Period->Assessments Primary_Endpoint Primary Endpoint Analysis (e.g., Week 52) - SRI-4 or BICLA Response Treatment_Period->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis - Flare Rates, Steroid Sparing, Organ-Specific Improvement Primary_Endpoint->Secondary_Endpoints Data_Analysis Data_Analysis Secondary_Endpoints->Data_Analysis

References

Unraveling "CM-545": A Case of Ambiguous Identity in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the experimental results of a compound designated "CM-545" have revealed a significant challenge: the absence of a clear, singular identity for this term within publicly accessible scientific and drug development databases. While the query seeks a comparative analysis of its performance, the lack of concrete data on a specific molecule named this compound makes such a guide currently impossible to construct.

Our comprehensive search across various platforms has yielded multiple, unrelated references to "this compound," none of which definitively point to a specific therapeutic agent for which experimental data and comparative studies would be available.

One notable mention appears in the context of cancer immunotherapy research, where "this compound" refers to a formulation of "545 cells," which are identified as Brca1-deficient tumor cells, modified with carbon quantum dots (CQDs). In this specific study, "this compound" is not a drug but rather a component of a cell-based cancer vaccine preparation.

Another isolated reference can be found on a chemical supplier website, listing "this compound" under the categories of HDAC3 (Histone deacetylase 3) and PDE5 (Phosphodiesterase 5) inhibitors. However, this listing lacks any associated experimental data, chemical structure, or further details that would allow for a scientific comparison.

Furthermore, the designation "this compound" also appears as a course code in university catalogs and as an identifier for unrelated materials such as certain types of diatomaceous earth, highlighting the ambiguous and context-dependent nature of this term.

Given the current landscape of publicly available information, a comprehensive comparison guide for a therapeutic agent named "this compound" cannot be developed. The core requirements of data presentation, detailed experimental protocols, and signaling pathway visualizations are contingent on the existence of a well-defined and researched compound, which "this compound" does not appear to be at this time.

Researchers, scientists, and drug development professionals seeking information on a compound with this designation are encouraged to verify the specific context and origin of the term. It is possible that "this compound" is an internal development code not yet disclosed in public forums or a term used in a highly specialized and niche research area not broadly indexed. Without further clarification on the precise nature of the "this compound" , a meaningful and accurate comparison guide remains unattainable.

Comparative Analysis of Sifalimumab (CM-545) vs. Placebo in Systemic Lupus Erythematosus

Author: BenchChem Technical Support Team. Date: December 2025

A review of placebo-controlled clinical trial data for the anti-interferon-alpha monoclonal antibody, sifalimumab (formerly known as MEDI-545), in the treatment of Systemic Lupus Erythematosus (SLE).

This guide provides researchers, scientists, and drug development professionals with a detailed comparison of sifalimumab's performance against a placebo control group in clinical studies. The data presented is compiled from publicly available results of key clinical trials, offering insights into the drug's efficacy, safety, and mechanism of action.

Mechanism of Action: Targeting the Type I Interferon Pathway

Sifalimumab is a fully human monoclonal antibody that targets and neutralizes most subtypes of interferon-alpha (IFN-α).[1][2] In patients with SLE, the type I interferon pathway is often chronically activated, playing a central role in the disease's pathogenesis.[3][4] Sifalimumab's mechanism of action is to bind to IFN-α, thereby preventing it from engaging with its receptor, the IFN-α receptor (IFNAR) complex.[1][4] This blockade inhibits the downstream Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway, which is crucial for the expression of numerous immune-response genes.[1] By suppressing this pathway, sifalimumab aims to reduce the abnormal immune activity associated with SLE.[1]

Sifalimumab_Mechanism_of_Action cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space IFN_alpha IFN-α IFNAR IFNAR (IFN-α Receptor) IFN_alpha->IFNAR Activates Sifalimumab Sifalimumab (CM-545) Sifalimumab->IFN_alpha Binds & Neutralizes Sifalimumab->IFNAR Inhibits JAK_STAT JAK/STAT Pathway IFNAR->JAK_STAT Initiates Signaling Gene_Expression IFN-Stimulated Gene Expression JAK_STAT->Gene_Expression Promotes Immune_Response Pathogenic Immune Response Gene_Expression->Immune_Response Leads to

Caption: Sifalimumab blocks IFN-α from activating the JAK/STAT pathway.

Efficacy in Moderate to Severe SLE: A Phase IIb Study

A key randomized, double-blind, placebo-controlled Phase IIb study (NCT01283139) evaluated the efficacy and safety of sifalimumab in adults with moderate to severe SLE who were receiving standard-of-care medications.[5][6]

Experimental Protocol (NCT01283139)
  • Objective: To assess the efficacy and safety of monthly intravenous (IV) sifalimumab over one year.[5][6]

  • Patient Population: 431 adult patients with a diagnosis of moderate to severe active SLE, despite receiving standard-of-care therapy.[5][6]

  • Randomization and Blinding: Patients were randomized in a 1:1:1:1 ratio to one of four treatment arms. The study was double-blind, meaning neither the patients nor the investigators knew who was receiving the active drug or placebo.[5][6]

  • Treatment Arms:

    • Placebo + Standard of Care

    • Sifalimumab 200 mg IV monthly + Standard of Care

    • Sifalimumab 600 mg IV monthly + Standard of Care

    • Sifalimumab 1200 mg IV monthly + Standard of Care[6]

  • Primary Endpoint: The primary measure of efficacy was the percentage of patients achieving an SLE Responder Index (SRI-4) response at Week 52. The SRI-4 is a composite index measuring disease activity improvement.[5][6]

Phase_IIb_Trial_Workflow cluster_Arms Treatment Arms (52 Weeks) Patient_Pool 431 Patients (Moderate-to-Severe SLE) Randomization Randomization (1:1:1:1) Patient_Pool->Randomization Placebo Placebo (IV, Monthly) Randomization->Placebo Dose1 Sifalimumab 200mg (IV, Monthly) Randomization->Dose1 Dose2 Sifalimumab 600mg (IV, Monthly) Randomization->Dose2 Dose3 Sifalimumab 1200mg (IV, Monthly) Randomization->Dose3 Endpoint Primary Endpoint: SRI-4 Response at Week 52 Placebo->Endpoint Dose1->Endpoint Dose2->Endpoint Dose3->Endpoint

Caption: Workflow of the Phase IIb sifalimumab clinical trial (NCT01283139).
Efficacy Results

At 52 weeks, all sifalimumab dosage groups showed a higher percentage of patients achieving an SRI-4 response compared to the placebo group.[6][7] The difference was statistically significant for the 1200 mg dose.[5][8]

Treatment GroupPercentage of Patients with SRI-4 Response at Week 52p-value vs. Placebo
Placebo45.4%-
Sifalimumab 200 mg58.3%0.057
Sifalimumab 600 mg56.5%0.094
Sifalimumab 1200 mg59.8%0.031
Data sourced from Khamashta M, et al. Ann Rheum Dis. 2016.[9]

Improvements were also noted in organ-specific measures, including the Cutaneous Lupus Erythematosus Disease Area and Severity Index (CLASI) for skin involvement and reductions in swollen and tender joint counts.[6][7]

Safety and Tolerability Profile

Phase I Dose-Escalation Study (NCT00299819)

An earlier Phase I study assessed the safety of a single intravenous dose of sifalimumab.[3][10] In this trial, adverse events were generally similar between the sifalimumab and placebo groups, with the majority being mild to moderate (Grade 1 or 2).[3] The safety profile was deemed supportive of further clinical development.[3][4]

CategorySifalimumab (n=33)Placebo (n=17)
Subjects needing new/increased immunosuppressants12%41%
Subjects with SLEDAI Flares3%29%
Data from a Phase I, single-dose study.[3]
Phase IIb Study (NCT01283139)

In the larger, year-long Phase IIb study, the incidence of serious adverse events was comparable between the combined sifalimumab groups and the placebo group.[6][9]

Adverse Event CategorySifalimumab (All Doses Combined)Placebo
Serious Adverse Events 18.3%17.6%
Most Common AEs
Worsening SLE30.0%34.3%
Urinary Tract Infection17.6%13.9%
Headache13.3%13.9%
Adverse Events of Special Interest
Herpes Zoster4.6% (200mg) to 8.4% (1200mg)0.9%
Data sourced from MedImmune press release and ACR abstract.[5][7]

A notable finding was a higher frequency of Herpes zoster (shingles) infections in the sifalimumab treatment arms compared to placebo, suggesting a potential impact on viral control.[5][6]

Conclusion

Clinical trial data from placebo-controlled studies indicate that sifalimumab (this compound) demonstrates a clinical benefit in patients with moderate to severe Systemic Lupus Erythematosus. By neutralizing IFN-α, sifalimumab effectively downregulates a key pathogenic pathway in SLE. Efficacy, as measured by the SRI-4 responder index and organ-specific scores, was observed across multiple doses. The safety profile was generally acceptable, though an increased risk of Herpes zoster infection was identified. These findings supported the continued investigation of targeting the IFN-α pathway as a therapeutic strategy for SLE.

References

Safety Operating Guide

Navigating the Disposal of CM-545: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Crucial Clarification: The "CM-545" designation is associated with multiple, chemically distinct products. This guide specifically addresses the disposal of Celite® 545, a filter aid commonly used by researchers, scientists, and drug development professionals. It is imperative to verify the specific chemical identity of your "this compound" by consulting the manufacturer's Safety Data Sheet (SDS) before proceeding with any disposal protocol.

Essential Safety and Disposal Information for Celite® 545

Celite® 545 is a filter aid on a silicate basis, identified by CAS number 68855-54-9.[1] While it does not meet the criteria for classification as a hazardous substance according to GHS, proper handling and disposal are essential to maintain a safe laboratory environment.[1]

Summary of Key Safety Data
PropertyValueSource
CAS Number 68855-54-9[1]
Appearance White to off-white powderChemical Properties
pH >8.5 (10% aqueous suspension)Chemical Properties
Melting Point >450°C[2]
Solubility Insoluble in water[2]
Primary Hazards May cause respiratory irritation with prolonged exposure.[3]
Immediate Safety and Handling Precautions

While Celite® 545 is not classified as hazardous, the following precautions should always be taken:

  • Ventilation: Use in a well-ventilated area to control dust.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses or goggles.[4]

    • Hand Protection: Protective gloves are recommended.

    • Respiratory Protection: If dust is generated, wear a dust mask or respirator.

  • Fire Safety: In case of fire, use standard firefighting measures. The material itself is not flammable.[1]

Step-by-Step Disposal Protocol for Uncontaminated Celite® 545

Uncontaminated Celite® 545 is not considered hazardous waste. However, disposal must adhere to local, state, and federal regulations.

  • Collection: Collect dry, used Celite® 545 in a clearly labeled, sealed container.

  • Waste Stream Determination: For uncontaminated Celite® 545, the appropriate waste stream is typically solid, non-hazardous waste.

  • Disposal: Dispose of the sealed container in the general laboratory waste or as directed by your institution's environmental health and safety (EHS) office.

Disposal of Contaminated Celite® 545

If Celite® 545 has been used to filter hazardous materials, it must be treated as hazardous waste. The specific disposal procedure will depend on the nature of the contaminant.

  • Hazard Identification: Identify the chemical(s) contaminating the Celite® 545.

  • Waste Segregation: Collect the contaminated Celite® 545 in a separate, sealed, and clearly labeled hazardous waste container. The label must indicate the specific contaminants.

  • Consult EHS: Contact your institution's EHS office for specific guidance on the disposal of the contaminated material. They will provide instructions based on the identified hazards.

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company as directed by your EHS office.

Disposal Workflow

G start Start: Used this compound (Celite® 545) is_contaminated Is the Celite® 545 contaminated with hazardous material? start->is_contaminated non_hazardous Treat as Non-Hazardous Waste is_contaminated->non_hazardous No hazardous Treat as Hazardous Waste is_contaminated->hazardous Yes collect_non_hazardous Collect in a sealed, labeled container. non_hazardous->collect_non_hazardous identify_contaminant Identify the hazardous contaminant. hazardous->identify_contaminant dispose_general Dispose in general solid waste (confirm with local regulations). collect_non_hazardous->dispose_general stop End dispose_general->stop collect_hazardous Collect in a sealed, labeled hazardous waste container. identify_contaminant->collect_hazardous contact_ehs Contact Environmental Health & Safety (EHS) for guidance. collect_hazardous->contact_ehs professional_disposal Arrange for professional hazardous waste disposal. contact_ehs->professional_disposal professional_disposal->stop

Caption: Decision workflow for the proper disposal of Celite® 545.

Disclaimer: This information is intended for guidance purposes only. Always consult the specific Safety Data Sheet for your product and follow all applicable local, state, and federal regulations for waste disposal.

References

Navigating the Safe Handling of "CM-545": A Multi-faceted Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding "CM-545": The designation "this compound" is used for multiple, distinct products across different industries. For researchers, scientists, and drug development professionals, the most relevant products falling under this identifier are likely a microbiological growth medium, a specialized anti-corrosion agent, or a type of absorbable suture. This guide provides essential safety and logistical information for the most probable candidates in a laboratory setting.

Option 1: Oxytetracycline Glucose Yeast Extract (OGYE) Agar (Oxoid CM0545)

OGYE Agar is a selective medium used for the enumeration of yeasts and molds in food and environmental samples. While not classified as hazardous, proper handling is necessary to avoid irritation and contamination.

Essential Safety & Handling Information

Personal protective equipment (PPE) is crucial for the safe handling of the dehydrated powder. Once prepared, aseptic techniques are paramount.

HazardRequired Personal Protective EquipmentFirst Aid Measures
Inhalation of Powder Respiratory protection (dust mask)Remove to fresh air. If breathing is difficult, seek medical advice.[1]
Eye Contact Safety glasses or gogglesFlush with copious amounts of water. If irritation persists, seek medical advice.[1]
Skin Contact Disposable gloves, Lab coatWash off with plenty of water.[1]
Ingestion N/A (should not occur with good lab practice)Rinse mouth and drink plenty of water. Seek medical advice.[1]
Operational & Disposal Plan

Storage: The dehydrated powder should be stored in a tightly sealed container in a well-ventilated area between 10-30°C.[1][2] Prepared media should be stored at 2-8°C and protected from direct light.

Spill Cleanup: For spills of the dehydrated powder, wear appropriate PPE, sweep or vacuum the material, and place it in a designated waste container. The area should then be cleaned with a water rinse.[1]

Disposal: Unused powder and prepared media that have been used for microbial growth must be decontaminated, typically by autoclaving, before disposal. All waste must be disposed of in compliance with local, state, and federal environmental regulations for biohazardous waste.[1]

Workflow for Handling OGYE Agar Powder

G cluster_prep Preparation Phase cluster_use Usage Phase cluster_disposal Disposal Phase a Don PPE: Lab Coat, Gloves, Safety Glasses, Dust Mask b Weigh Powder in Ventilated Area a->b c Dissolve in Distilled Water b->c d Autoclave to Sterilize c->d e Cool to 50°C d->e Post-Sterilization f Add Antibiotic Supplement e->f g Pour Plates Aseptically f->g h Collect Used Plates g->h Post-Incubation i Autoclave to Decontaminate h->i j Dispose as Biohazardous Waste i->j G cluster_handling Standard Handling Procedure cluster_spill Spill Response cluster_exposure Exposure Response a Confirm Ventilation & No Ignition Sources b Don PPE: Gloves, Goggles, Lab Coat a->b c Dispense Chemical b->c d Securely Close Container c->d spill Spill Occurs e Evacuate & Ventilate Area spill->e f Remove Ignition Sources e->f g Contain with Absorbent Material f->g h Collect & Place in Waste Container g->h exposure Personnel Exposure i Move to Fresh Air (Inhalation) Rinse with Water (Skin/Eye) exposure->i j Consult SDS for Specifics i->j k Seek Immediate Medical Attention j->k G start Begin Procedure prep Prepare Sterile Field Place Sharps Container Nearby start->prep inspect Inspect Suture Package Integrity prep->inspect open Open Package Aseptically inspect->open use Use Suture in Procedure open->use dispose Immediately Dispose of Suture & Needle in Sharps Container use->dispose end End Procedure dispose->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.